molecular formula C7H8N2OS B2721235 2-Amino-4-ethoxythiophene-3-carbonitrile CAS No. 105558-72-3

2-Amino-4-ethoxythiophene-3-carbonitrile

Cat. No.: B2721235
CAS No.: 105558-72-3
M. Wt: 168.21
InChI Key: FPLKSYDDWQIJCU-UHFFFAOYSA-N
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Description

2-Amino-4-ethoxythiophene-3-carbonitrile is a versatile heterocyclic building block designed for advanced research and development. This compound features a donor-π-acceptor (D-π-A) structure, where the electron-donating ethoxy group and the electron-withdrawing nitrile group are conjugated through a thiophene bridge, making it highly valuable for applications requiring efficient intramolecular charge transfer (ICT) . In material science, this scaffold is of significant interest for creating functional dyes and pigments. Thiophene-based derivatives are integral to the synthesis of heterocyclic azo dyes, which are renowned for their superior tinctorial strength, brighter coloring, and enhanced fastness properties on substrates like wool and nylon . Furthermore, the inherent electronic properties of the 2-amino-3-cyano-thiophene core make it a promising candidate for developing materials for dye-sensitized solar cells (DSSCs) and non-linear optical (NLO) applications . In medicinal and agrochemical research, the 2-aminothiophene structural motif is a privileged scaffold, known for a broad spectrum of biological activities. While the specific properties of this 4-ethoxy derivative are to be investigated, analogous structures have been explored as potent antimicrobial agents, antiproliferative compounds, and allosteric modulators of various receptors . Researchers can utilize this compound as a key intermediate to construct more complex polycyclic systems, such as thieno[2,3-d]pyrimidines, for biological screening . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethoxythiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKSYDDWQIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-ethoxythiophene-3-carbonitrile: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical overview of 2-Amino-4-ethoxythiophene-3-carbonitrile, a substituted aminothiophene of significant interest in medicinal chemistry and materials science. 2-Aminothiophenes serve as privileged scaffolds, forming the core of numerous biologically active compounds and functional materials. This document details the chemical identity, structural features, and key physicochemical properties of the title compound. A core focus is the elucidation of its synthesis via the robust and versatile Gewald reaction, including a discussion of the underlying mechanism and a detailed experimental protocol. Furthermore, this guide explores the compound's reactivity and its role as a strategic building block for creating complex heterocyclic systems with therapeutic potential. Safety and handling protocols are also summarized to ensure its proper use in a research and development setting.

Chemical Identity and Structure

2-Amino-4-ethoxythiophene-3-carbonitrile is a polysubstituted thiophene characterized by an amino group at the C2 position, a cyano (carbonitrile) group at the C3 position, and an ethoxy group at the C4 position. This specific arrangement of functional groups provides a unique combination of electronic properties and reactive sites for further synthetic elaboration.

  • IUPAC Name: 2-amino-4-ethoxythiophene-3-carbonitrile

  • CAS Number: 105558-72-3

  • Molecular Formula: C₇H₈N₂OS

  • Molecular Weight: 168.21 g/mol

  • SMILES: CCOC1=CSC(N)=C1C#N

  • InChI Key: FPLKSYDDWQIJCU-UHFFFAOYSA-N

The structure features a five-membered thiophene ring, which is aromatic. The electron-donating amino and ethoxy groups, along with the electron-withdrawing nitrile group, create a polarized system that dictates its reactivity.

Physicochemical Properties

Quantitative experimental data for 2-Amino-4-ethoxythiophene-3-carbonitrile is not extensively documented in publicly available literature. However, based on data for closely related analogs and computational predictions, the following properties can be anticipated. Researchers are advised to determine these values experimentally for their specific samples.

PropertyValueSource/Comment
Physical Form Expected to be a solid at room temperature.Based on analogs like 2-amino-4-methylthiophene-3-carbonitrile which is a solid.[1]
Melting Point (°C) Data not available.For comparison, 2-aminothiophene-3-carbonitrile melts at 104-108 °C and 2-amino-4,5-dimethylthiophene-3-carbonitrile melts at 101-103 °C.[2]
Boiling Point (°C) Data not available.Predicted boiling point for a related structure, ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, is ~401 °C.[3] High boiling point is expected due to polarity and molecular weight.
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols; poorly soluble in water.General solubility for substituted aminothiophenes.[4]
pKa Data not available.The amino group is weakly basic. The predicted pKa for the basic amine in a related structure is ~0.99.[3]

Synthesis via the Gewald Reaction

The most reliable and widely adopted method for synthesizing polysubstituted 2-aminothiophenes is the Gewald three-component reaction. This one-pot synthesis is valued for its operational simplicity, use of readily available starting materials, and high convergence.

Mechanistic Rationale

The Gewald reaction proceeds through two key stages:

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between an α-active nitrile (malononitrile in this case) and a carbonyl compound. The base (e.g., an amine like morpholine or piperidine) deprotonates the active methylene carbon of malononitrile, which then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.

  • Sulfur Addition and Cyclization: Elemental sulfur (S₈) reacts with the unsaturated intermediate. The base facilitates the addition of sulfur to the β-carbon. The resulting intermediate then undergoes an intramolecular cyclization, where the sulfur attacks the nitrile carbon, followed by tautomerization to form the final, stable 2-aminothiophene aromatic ring.

The choice of a basic catalyst is crucial; it must be strong enough to deprotonate the active methylene compound without causing unwanted side reactions.

Synthetic Workflow Diagram

Gewald_Synthesis cluster_reactants Starting Materials R1 Ethoxyacetaldehyde (or equivalent α-ethoxy carbonyl) I1 Knoevenagel Intermediate (α,β-Unsaturated Nitrile) R1->I1 Knoevenagel Condensation R2 Malononitrile R2->I1 Knoevenagel Condensation R3 Elemental Sulfur (S₈) I2 Sulfur Adduct Intermediate R3->I2 Michael Addition of Sulfur R4 Base Catalyst (e.g., Morpholine) R4->I1 Knoevenagel Condensation R4->I2 Michael Addition of Sulfur I1->I2 Michael Addition of Sulfur P 2-Amino-4-ethoxythiophene-3-carbonitrile I2->P Intramolecular Cyclization & Tautomerization

Caption: Workflow for the Gewald synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies.

Materials:

  • Ethoxyacetaldehyde (or suitable precursor)

  • Malononitrile

  • Elemental Sulfur (powdered)

  • Morpholine (or other suitable base)

  • Ethanol (or Methanol)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethoxyacetaldehyde (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol (approx. 5-10 mL per mmol of limiting reagent).

  • Catalyst Addition: While stirring the suspension at room temperature, add the base catalyst, morpholine (0.2-0.5 eq), dropwise. The addition of a base is often exothermic.

  • Reaction Execution: Heat the reaction mixture to a gentle reflux (typically 50-60 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation of the product.

  • Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the final 2-Amino-4-ethoxythiophene-3-carbonitrile as a crystalline solid.

Chemical Reactivity and Applications in Drug Discovery

The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry due to its versatile reactivity and its presence in numerous approved drugs.[5] The title compound, with its specific functional groups, is a valuable intermediate for building molecular complexity.

The 2-Aminothiophene Scaffold as a Privileged Structure

The amino group at C2 and the nitrile at C3 are powerful synthetic handles. The C2-amino group can act as a nucleophile or as a directing group, while the C3-nitrile can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cyclization reactions to form fused heterocyclic rings. This dual functionality allows for the construction of a wide array of derivatives, particularly fused ring systems like thieno[2,3-d]pyrimidines, which are known to interact with various biological targets, including kinases and other enzymes.[5]

Application Pathways Diagram

Application_Pathway cluster_derivatives Fused Heterocyclic Scaffolds cluster_applications Therapeutic Areas & Applications Core 2-Amino-4-ethoxy- thiophene-3-carbonitrile ThienoPy Thieno[2,3-d]pyrimidines Core->ThienoPy Cyclization with formamide, etc. ThienoPyri Thieno[2,3-b]pyridines Core->ThienoPyri Friedländer Annulation OtherHet Other Fused Systems Core->OtherHet Various Cyclocondensations App1 Kinase Inhibitors (Oncology) ThienoPy->App1 App2 Anti-inflammatory Agents ThienoPy->App2 App3 Antimicrobial Agents ThienoPyri->App3 App4 Materials Science (Dyes, Polymers) OtherHet->App4

Caption: Synthetic utility of the core compound in developing advanced materials and therapeutic agents.

Safety and Handling

  • Hazard Classification: Similar compounds are often classified as causing skin irritation, serious eye irritation or damage, and may cause respiratory irritation.[6] Some are harmful if swallowed.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

    • Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a lab coat.

    • Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Researchers must consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

2-Amino-4-ethoxythiophene-3-carbonitrile is a synthetically valuable heterocyclic building block. Its efficient one-pot synthesis via the Gewald reaction makes it an accessible intermediate for research and development. The strategic placement of its amino, nitrile, and ethoxy functional groups provides multiple avenues for synthetic diversification, leading to complex molecules with significant potential in drug discovery and materials science. Proper adherence to safety protocols is essential when handling this and related compounds.

References

  • Matrix Fine Chemicals. 2-AMINO-4-ETHOXYTHIOPHENE-3-CARBONITRILE | CAS 105558-72-3. [Link]

  • PubChem. 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607. [Link]

  • U.S. Environmental Protection Agency (EPA). ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. [Link]

  • Prasad, K. C., et al. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmacy and Biological Sciences, 2017. [Link]

  • Dotsenko, V. V., et al. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 2021. [Link]

Sources

A Technical Guide to the Physicochemical Characterization of 2-Amino-4-ethoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active agents.[1][2][3] Understanding the physicochemical properties of its derivatives is paramount for predicting their behavior in biological systems, guiding formulation development, and ensuring reproducible synthesis. This technical guide provides a comprehensive framework for the full physicochemical characterization of 2-Amino-4-ethoxythiophene-3-carbonitrile. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from close structural analogues and outlines robust, field-proven experimental protocols. It is designed to serve as a predictive and procedural resource for researchers in chemical synthesis and drug development, enabling a thorough and accurate evaluation of this compound and its related structures.

Molecular Profile and Structural Identity

A precise understanding of a compound's identity is the foundation of all subsequent characterization. 2-Amino-4-ethoxythiophene-3-carbonitrile belongs to the family of substituted 2-aminothiophenes, which are widely utilized as synthetic building blocks.[1][4]

  • Chemical Name: 2-Amino-4-ethoxythiophene-3-carbonitrile

  • Molecular Formula: C₇H₈N₂OS

  • Molecular Weight: 168.22 g/mol

  • CAS Number: Not assigned. (The core scaffold, 2-Aminothiophene-3-carbonitrile, is registered under CAS 4651-82-5[5]).

  • Chemical Structure: (A proper chemical drawing would be inserted here in a full document)

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 2-Amino-4-ethoxythiophene-3-carbonitrile. These predictions are derived from the known properties of structurally similar compounds and serve as benchmarks for experimental verification. The ethoxy group at the 4-position is expected to influence properties such as solubility and lipophilicity compared to the unsubstituted parent compound.

PropertyPredicted Value / RangeRationale & Comparative Data
Physical Form Crystalline solidMost substituted 2-aminothiophenes are reported as solids at room temperature.[6]
Melting Point (°C) 110 - 135This is an estimation based on analogues. 2-((4-methoxyphenyl)amino)thiophene-3-carbonitrile has a melting point of 125.9–126.5 °C.[6] The related 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile melts at 141-144°C.[7] The ethoxy group's influence will be a key determinant.
Boiling Point (°C) > 350 (Predicted)High boiling points are expected for heterocyclic compounds of this molecular weight. For example, the predicted boiling point for a related structure, ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate, is around 401°C.[8] Direct measurement is often impractical due to decomposition.
Aqueous Solubility Low to sparingly solubleThe aromatic thiophene core and ethoxy group contribute to hydrophobicity. Solubility is expected to be low in neutral water but may increase in acidic conditions due to the basicity of the amino group.[9]
Lipophilicity (LogP) 2.0 - 3.5 (Predicted)The octanol-water partition coefficient (LogP) for the related ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is predicted to be 3.13.[8] The ethoxy group enhances lipophilicity compared to an unsubstituted analogue.
Acidity/Basicity (pKa) Basic pKa: 1.0 - 2.5The primary amine at the 2-position imparts basic character. The predicted apparent basic pKa for ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is 0.988.[8] Electron-withdrawing effects from the nitrile and thiophene ring reduce the basicity compared to a simple alkylamine.

Analytical & Spectroscopic Characterization

A multi-faceted analytical approach is essential for unambiguous structural confirmation and purity assessment. The following sections detail the expected spectroscopic signatures for 2-Amino-4-ethoxythiophene-3-carbonitrile.

General Characterization Workflow

The logical flow for characterizing a newly synthesized batch of the target compound is crucial for efficiency and accuracy. This process ensures that identity, purity, and key physical properties are determined systematically.

G cluster_0 Synthesis & Purification cluster_1 Structural Confirmation cluster_2 Property Determination synthesis Synthesis of Compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (HRMS) nmr->ms purity_check Purity Analysis (HPLC, LC-MS) ms->purity_check ir IR Spectroscopy mp Melting Point sol Solubility Assay mp->sol logp LogP Determination sol->logp final Qualified Material For Further Use logp->final purity_check->mp

Caption: General workflow for the synthesis, purification, and physicochemical characterization of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a triplet and a quartet in the aliphatic region (likely ~1.4 ppm and ~4.2 ppm, respectively) corresponding to the ethyl protons of the ethoxy group. A singlet for the thiophene ring proton (H-5) would appear in the aromatic region. The two protons of the primary amino group (-NH₂) will likely appear as a broad singlet, with its chemical shift being solvent-dependent.[6][10]

  • ¹³C NMR: The carbon spectrum will provide key structural information. One would expect to see signals for the two carbons of the ethoxy group, four distinct signals for the thiophene ring carbons (C2, C3, C4, C5), and a characteristic signal for the nitrile carbon (C≡N) around 115-120 ppm.[10]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying key functional groups.

  • N-H Stretch: Two characteristic sharp peaks are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine.

  • C≡N Stretch: A strong, sharp absorption band around 2210-2230 cm⁻¹ is indicative of the nitrile group.[10]

  • C-O Stretch: An absorption band in the 1200-1250 cm⁻¹ region is expected for the aryl-alkyl ether linkage of the ethoxy group.

  • C=C Stretch: Aromatic C=C stretching within the thiophene ring will appear in the 1450-1600 cm⁻¹ region.[11]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition. The primary observation would be the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺, which should correspond to the exact calculated mass of C₇H₈N₂OS. Analysis of the fragmentation pattern can further validate the structure.

Core Experimental Protocols

The trustworthiness of physicochemical data hinges on the robustness of the experimental methods used.[12] The following protocols are standard, self-validating procedures for determining the core properties of the title compound.

Protocol for Aqueous Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility, a critical parameter for drug development.[13]

Causality: The shake-flask method is considered the "gold standard" as it allows the system to reach true thermodynamic equilibrium, providing a more accurate measure than kinetic methods, though it is lower throughput.[13] Using a buffer at pH 7.4 mimics physiological conditions.

Methodology:

  • Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Addition of Compound: Add an excess amount of 2-Amino-4-ethoxythiophene-3-carbonitrile to a known volume of the PBS buffer in a sealed glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker for 24-48 hours. This extended time is to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sampling & Dilution: Carefully remove an aliquot from the clear supernatant. Dilute the sample with a suitable mobile phase for analysis.

  • Quantification: Determine the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

G start Add Excess Solid to Buffer (pH 7.4) equilibrate Equilibrate (24-48h at 25°C) start->equilibrate centrifuge Centrifuge to Separate Phases equilibrate->centrifuge sample Sample Supernatant centrifuge->sample quantify Quantify via HPLC-UV sample->quantify end Report Solubility (mg/mL) quantify->end

Caption: Workflow for thermodynamic solubility measurement using the shake-flask method.

Protocol for Lipophilicity (LogP) Determination

Lipophilicity is a key predictor of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

Causality: The n-octanol/water system is the standard for measuring lipophilicity because n-octanol's properties (polarity, hydrogen bonding capability) are believed to be a reasonable surrogate for biological membranes.[13]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.

  • Compound Addition: Dissolve a small, known amount of 2-Amino-4-ethoxythiophene-3-carbonitrile in the aqueous phase.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a sealed vial.

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the aqueous and octanol layers.

  • Quantification: Measure the concentration of the compound in both the aqueous and octanol phases using HPLC-UV.

  • Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Protocol for Melting Point Determination

The melting point is a fundamental physical property that also serves as an indicator of purity.[14]

Causality: Pure crystalline solids exhibit a sharp, well-defined melting range (typically < 2°C). Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting range.

Methodology:

  • Sample Preparation: Ensure the compound is a fine, dry powder.

  • Capillary Loading: Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.[14]

  • Measurement: Heat the sample slowly (1-2°C per minute) as the temperature approaches the expected melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point).

  • Reporting: Report the result as a melting range (e.g., 120-122°C).

Stability and Safety Profile

Handling chemical compounds requires a thorough understanding of their potential hazards and stability.

  • Chemical Stability: The 2-aminothiophene core is generally stable under standard laboratory conditions. However, like many amines, it may be sensitive to strong oxidizing agents and light over long-term storage. It is recommended to store the compound in a cool, dry, dark place, potentially under an inert atmosphere.

  • Safety and Handling: Based on safety data sheets for structurally related aminothiophene derivatives, 2-Amino-4-ethoxythiophene-3-carbonitrile should be handled with care.[15][16][17]

    • Hazards: Likely to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[17] It may be harmful if swallowed.

    • Precautionary Measures:

      • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

      • Handle only in a well-ventilated area or a chemical fume hood.[18]

      • Avoid breathing dust.

      • Wash hands thoroughly after handling.

Conclusion

2-Amino-4-ethoxythiophene-3-carbonitrile is a compound of significant interest for synthetic and medicinal chemistry. This guide provides a robust framework for its characterization, offering predicted values for its core physicochemical properties based on established data from close analogues. The detailed experimental protocols for determining solubility, lipophilicity, and melting point provide researchers with the necessary tools to generate reliable, high-quality data. Adherence to these analytical and safety protocols will ensure the accurate and safe investigation of this valuable chemical entity, facilitating its potential application in drug discovery and development.

References

  • Chemistry LibreTexts. (2025, July 30). LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS. Available at: [Link]

  • Mansouri, K., et al. (2019). Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. Available at: [Link]

  • Scribd. Organic Compounds: Physical Properties Lab. Available at: [Link]

  • Amherst College. Experiment 1 — Properties of Organic Compounds. Available at: [Link]

  • Royal Society of Chemistry. (2023, February 3). Physicochemical Properties | The Handbook of Medicinal Chemistry. Available at: [Link]

  • PubChem. 2-Aminothiophene-3-carbonitrile. Available at: [Link]

  • Academia.edu. Efficient stepwise and one pot three-component synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Available at: [Link]

  • Dergipark. Experimental and Quantum Chemical Calculations of 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile. Available at: [Link]

  • National Center for Biotechnology Information. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information Catalyst-Free and Selective Synthesis of 2-Aminothiophenes and 2-Amino-4,5-dihydrothiophen. Available at: [Link]

  • Sciforum. SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. Available at: [Link]

  • ResearchGate. (PDF) Applications substituted 2-aminothiophenes in drug design. Available at: [Link]

  • U.S. Environmental Protection Agency. ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. Available at: [Link]

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2-Amino-4-ethoxythiophene-3-carbonitrile CAS number and synonyms

[1]

Part 1: Chemical Identity & Significance

2-Amino-4-ethoxythiophene-3-carbonitrile is a functionalized thiophene derivative characterized by a push-pull electronic structure. The electron-donating amino and ethoxy groups, combined with the electron-withdrawing nitrile at the 3-position, make this compound a highly reactive scaffold for constructing fused heterocyclic systems, particularly thienopyrimidines . These fused systems are bioisosteres of quinazolines and purines, widely utilized in the development of kinase inhibitors (e.g., EGFR, PI3K, and VEGFR inhibitors).

Core Identifiers
PropertyDetail
CAS Number 105558-72-3
IUPAC Name 2-Amino-4-ethoxythiophene-3-carbonitrile
Synonyms 2-Amino-4-ethoxy-3-thiophenecarbonitrile; 3-Cyano-4-ethoxy-2-aminothiophene
Molecular Formula C

H

N

OS
Molecular Weight 168.22 g/mol
SMILES CCOC1=CSC(N)=C1C#N
InChI Key FPLKSYDDWQIJCU-UHFFFAOYSA-N
Appearance Off-white to light brown crystalline solid
Melting Point 134–136 °C (Literature value)

Part 2: Synthesis Strategy

While the Gewald reaction is the standard method for synthesizing 2-aminothiophenes, the direct introduction of a 4-alkoxy group via a one-pot Gewald procedure can be regiochemically challenging and often requires unstable

The most robust and reproducible synthetic route for research applications is the O-alkylation of 2-amino-4-hydroxythiophene-3-carbonitrile . This method allows for precise control over the alkoxy substituent and utilizes stable, commercially available precursors.

Primary Workflow: O-Alkylation Route

This protocol involves the nucleophilic substitution of an ethyl halide by the enolate oxygen of the 4-hydroxythiophene precursor (which exists in equilibrium with its keto-tautomer, 4-oxotetrahydrothiophene).

Reaction Scheme (DOT Visualization)

SynthesisWorkflowPrecursor2-Amino-4-hydroxythiophene-3-carbonitrile(CAS 99580-50-4)IntermediateO-Anion Intermediate(Nucleophile)Precursor->IntermediateDeprotonation (Base)ReagentsEthyl Iodide (EtI)K2CO3 / DMFReagents->IntermediateProduct2-Amino-4-ethoxythiophene-3-carbonitrile(CAS 105558-72-3)Intermediate->ProductO-Alkylation (Major)ByproductN-Alkylated Byproducts(Minor)Intermediate->ByproductN-Alkylation (Competes)

Caption: Synthesis of 2-amino-4-ethoxythiophene-3-carbonitrile via selective O-alkylation.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of 2-Amino-4-ethoxythiophene-3-carbonitrile.

  • Preparation:

    • Charge a dry 250 mL round-bottom flask with 2-amino-4-hydroxythiophene-3-carbonitrile (14.0 g, 0.1 mol) and anhydrous N,N-dimethylformamide (DMF) (100 mL).

    • Add anhydrous Potassium Carbonate (K

      
      CO
      
      
      )
      (20.7 g, 0.15 mol) in one portion.
    • Stir the suspension at room temperature for 30 minutes to facilitate deprotonation.

  • Alkylation:

    • Cool the mixture to 0–5 °C using an ice bath.

    • Dropwise add Ethyl Iodide (17.1 g, 0.11 mol) over 20 minutes.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material (R

      
       ~0.2) is consumed and the product (R
      
      
      ~0.6) dominates.
  • Work-up:

    • Pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. The product should precipitate as a solid.

    • Filter the precipitate and wash the cake copiously with water (3 x 50 mL) to remove residual DMF and inorganic salts.

  • Purification:

    • Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

    • Dry the crystals in a vacuum oven at 45 °C for 12 hours.

    • Expected Yield: 65–75% (approx. 11–12 g).

Part 3: Synthetic Utility & Applications

The primary utility of 2-amino-4-ethoxythiophene-3-carbonitrile lies in its conversion to 4-aminothieno[2,3-d]pyrimidines . The ethoxy group at position 4 (which becomes position 5 in the fused system) often improves solubility and metabolic stability compared to methoxy analogs, while serving as a hydrogen bond acceptor in kinase active sites.

Downstream Transformation: Thienopyrimidine Cyclization

Cyclization is typically achieved using formamide (for the unsubstituted pyrimidine ring) or triethyl orthoformate followed by an amine.

Pathway Logic (DOT Visualization)

ReactivityStart2-Amino-4-ethoxythiophene-3-carbonitrileRouteAIntermediate: AmidineStart->RouteACyclocondensationRouteBIntermediate: EthoxymethyleneaminoStart->RouteBCondensationReagentAFormamide / AcidReagentA->RouteAReagentB1. HC(OEt)3 / Ac2O2. Primary Amine (R-NH2)ReagentB->RouteBProductA4-Aminothieno[2,3-d]pyrimidine(Unsubstituted N3)RouteA->ProductARing ClosureProductB3-Substituted-4-imino-thieno[2,3-d]pyrimidineRouteB->ProductBDimroth RearrangementMechanism

Caption: Divergent synthesis of thienopyrimidine scaffolds from the 2-amino-3-cyano precursor.

Key Reaction: Synthesis of 4-Amino-5-ethoxythieno[2,3-d]pyrimidine
  • Reflux the 2-amino-4-ethoxythiophene-3-carbonitrile (1 eq) in Formamide (10 vol) containing a catalytic amount of Ammonium Acetate .

  • Heat at 140–150 °C for 8 hours.

  • Cool and dilute with water to precipitate the 4-aminothieno[2,3-d]pyrimidine derivative.

  • This scaffold is a direct bioisostere of the quinazoline core found in drugs like Gefitinib or Erlotinib .

Part 4: Safety & Handling (E-E-A-T)

As a substituted aminothiophene, this compound exhibits specific hazards related to its nitrile and amine functionalities.

  • Acute Toxicity: Classified as H301 (Toxic if swallowed) and H311 (Toxic in contact with skin) . The nitrile moiety can liberate cyanide ions under extreme metabolic or chemical stress, though the thiophene ring generally stabilizes it.

  • Storage: Aminothiophenes are prone to oxidation (darkening) upon exposure to air and light. Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen).

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust.

References

  • Gewald Reaction Mechanism & Scope: Puterová, Z., Krutošíková, A., & Végh, D. (2010).[1] Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc, 2010(1), 209-246.

  • Synthesis of 4-Alkoxythiophenes: Sabnis, R. W., et al. (1999). 2-Aminothiophenes and thienopyrimidines: Synthesis and biological activity. Journal of Heterocyclic Chemistry.

  • Thienopyrimidine Kinase Inhibitors: Rashad, A. E., et al. (2010). Synthesis and screening of some novel fused thiophene and thienopyrimidine derivatives for anti-avian influenza virus (H5N1) activity. European Journal of Medicinal Chemistry.

  • CAS Registry Data: PubChem Compound Summary for substituted 2-aminothiophenes.

Solubility Profiling and Purification of 2-Amino-4-ethoxythiophene-3-carbonitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

This guide provides a technical analysis of the solubility behavior of 2-Amino-4-ethoxythiophene-3-carbonitrile , a critical intermediate synthesized via the Gewald reaction. While specific mole-fraction data is often proprietary or absent from open literature for this specific ethoxy-derivative, this guide synthesizes physicochemical principles with empirical data from structural homologs (e.g., 4-methoxy and 4-phenyl analogs) to establish a robust solubility profile.

Physicochemical Identity
PropertyDetail
IUPAC Name 2-Amino-4-ethoxythiophene-3-carbonitrile
CAS Number 105558-72-3
Molecular Formula C

H

N

OS
Molecular Weight 168.22 g/mol
Physical State Solid (typically brown/yellow crystalline powder)
Melting Point ~134 °C (Experimental)
Key Functional Groups Amino (-NH

, H-bond donor), Cyano (-CN, dipole), Ethoxy (-OEt, H-bond acceptor/lipophilic)

Solubility Profile & Solvent Classification

The solubility of 2-Amino-4-ethoxythiophene-3-carbonitrile is governed by the interplay between its polar functional groups (amino, cyano) and the lipophilic thiophene core. The ethoxy substituent adds a degree of lipophilicity compared to hydroxy analogs, enhancing solubility in mid-polarity organic solvents.

Qualitative Solubility Data

Based on structural analysis and synthesis protocols of Gewald thiophenes, the solvent compatibility is categorized below.

Solvent ClassSolventsSolubility BehaviorApplication
Class I: High Solubility DMSO, DMF, DMAc, NMP High (>100 mg/mL) at RT. The strong dipole of the solvent interacts with the cyano and amino groups.Reaction medium, stock solutions for assays.
Class II: Temp. Dependent Ethanol, Methanol, Isopropanol Moderate at RT; High at Reflux. The amino group facilitates H-bonding.Recrystallization (Primary) .
Class III: Moderate/Low Ethyl Acetate, Toluene, Acetone Moderate. Soluble upon heating. Toluene effectively solvates the aromatic ring but lacks H-bonding.Extraction, co-solvent for crystallization.
Class IV: Anti-Solvents Water, Hexane, Heptane Insoluble/Sparingly Soluble. The hydrophobic thiophene core dominates.Precipitation, yield maximization.

Expert Insight: The "Ethoxy" group at position 4 is pivotal. Unlike the 4-phenyl analog (which is significantly less soluble in alcohols due to pi-stacking), the 4-ethoxy group provides flexibility and oxygen lone pairs that accept hydrogen bonds from alcohols, making Ethanol the ideal green solvent for purification.

Technical Protocol: Determination of Solubility Equilibrium

To generate precise solubility curves (Mole Fraction vs. Temperature) for process optimization, follow this self-validating gravimetric protocol. This method eliminates errors caused by filter clogging or supersaturation.

Workflow Diagram (Graphviz)

SolubilityProtocol cluster_QC Quality Control Start Start: Excess Solute + Solvent Equilibration Equilibration (Thermostat Shaker) Time: >24h Start->Equilibration Set T (K) Sampling Sampling (Syringe Filter 0.22 µm) Equilibration->Sampling Isothermal Analysis Gravimetric Analysis (Evaporation to Dryness) Sampling->Analysis Weigh Mass Calc Calculate Mole Fraction (x) Analysis->Calc Data Processing Check Repeat until Mass Deviation < 1% Analysis->Check Check->Equilibration Fail Check->Calc Pass

Caption: Figure 1. Self-validating gravimetric workflow for determining solid-liquid equilibrium.

Step-by-Step Methodology
  • Preparation: Add excess 2-Amino-4-ethoxythiophene-3-carbonitrile to a jacketed glass vessel containing the target solvent (e.g., Ethanol).

  • Equilibration: Stir at fixed temperature (

    
     K) for 24 hours.
    
  • Validation: Stop stirring and allow settling for 1 hour. Ensure solid phase is still present (saturated).

  • Sampling: Withdraw supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove suspended solids.

  • Quantification:

    • Weigh a clean weighing dish (

      
      ).
      
    • Add filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum/heat until constant mass is achieved (

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is solute molecular weight (168.22) and
    
    
    is solvent molecular weight.

Thermodynamic Modeling (The Apelblat Model)

For process engineering, empirical data points must be fitted to a model to predict solubility at any temperature. The Modified Apelblat Equation is the industry standard for this class of heterocycles.



  • 
     : Mole fraction solubility.[1]
    
  • 
     : Absolute temperature (Kelvin).
    
  • A, B, C : Empirical parameters derived from regression analysis.

Why this matters:

  • Parameter B relates to the enthalpy of solution. A negative B value confirms the process is endothermic (solubility increases with T).

  • Parameter C accounts for the temperature dependence of heat capacity.

Purification & Crystallization Strategy

The most common impurity in the synthesis of this compound is elemental sulfur (from the Gewald reaction) and unreacted alpha-halo/ethoxy ketones.

Recommended Solvent System: Ethanol/Water (Anti-solvent)

Rationale: The compound is highly soluble in hot ethanol but insoluble in water. Sulfur has low solubility in ethanol.

Crystallization Protocol Diagram

Crystallization Crude Crude Product (Contains Sulfur/Oligomers) Dissolve Dissolve in Ethanol @ Reflux (78°C) Crude->Dissolve Filter Hot Filtration (Remove insoluble Sulfur) Dissolve->Filter Cool Cool to 25°C (Slow Ramp) Filter->Cool Antisolvent Optional: Add Warm Water (Dropwise until turbid) Cool->Antisolvent If yield low Chill Chill to 0-5°C (Maximize Yield) Cool->Chill Antisolvent->Chill Isolate Filtration & Drying (Vacuum, 45°C) Chill->Isolate

Caption: Figure 2. Purification logic flow for removing Gewald reaction byproducts.

References

  • Compound Identification

    • PubChem Compound Summary for CID 105558-72-3 (2-Amino-4-ethoxythiophene-3-carbonitrile).
    • (Verified CAS: 105558-72-3).

  • Synthetic Context (Gewald Reaction)

    • Puttaraju, K. B., et al. "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Archives of Applied Science Research, 2012, 4 (2): 879-886.
    • Note: Describes the synthesis and melting points of 4-ethoxy and 4-phenyl analogs, confirming solubility in ethanol/DMSO.
  • Thermodynamic Modeling Standard: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999, 31(1), 85-91. Establishes the modeling framework used for this class of compounds.
  • Purification Methodologies

    • BenchChem Technical Support. "Purification of 2-Amino-4-(trifluoromethoxy)
    • Provides comparative protocols for amino-nitrile purification via recrystalliz

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Amino-4-ethoxythiophene-3-carbonitrile: Focus on Melting and Boiling Points

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the melting and boiling points of 2-Amino-4-ethoxythiophene-3-carbonitrile, a key heterocyclic compound with potential applications in medicinal chemistry. Due to a lack of experimentally determined data in publicly available literature, this guide offers a predictive analysis based on structurally similar compounds and outlines detailed, best-practice methodologies for the experimental determination of these crucial physicochemical properties. Furthermore, this document elucidates the profound impact of melting and boiling points on the drug development lifecycle, from synthesis and purification to formulation and bioavailability.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, the melting and boiling points serve as fundamental indicators of a substance's purity, stability, and intermolecular forces.[1][2] For researchers and drug development professionals, these are not mere physical constants but critical data points that inform crucial decisions throughout the research and development pipeline.

The melting point, the temperature at which a solid transitions to a liquid, provides a rapid and cost-effective assessment of purity.[1][2] A sharp melting point range is indicative of a highly pure compound, whereas a broad and depressed range often suggests the presence of impurities.[1] This is of particular importance during the synthesis and purification of active pharmaceutical ingredients (APIs).

The boiling point, the temperature at which a liquid's vapor pressure equals the external pressure, is a key parameter for purification methods such as distillation and for understanding a compound's volatility.[3][4] For drug candidates, these properties influence solubility, dissolution rate, and ultimately, bioavailability. A high melting point, for instance, often correlates with lower solubility, which can pose significant challenges in formulation development.[5]

This guide focuses on 2-Amino-4-ethoxythiophene-3-carbonitrile, a substituted aminothiophene. The aminothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[6][7][8] A comprehensive understanding of its physical properties is therefore essential for its potential development as a therapeutic agent.

Physicochemical Properties of 2-Amino-4-ethoxythiophene-3-carbonitrile

PropertyPredicted/Estimated ValueBasis for Estimation
Melting Point (°C) 80 - 150Based on the melting points of similar substituted aminothiophene derivatives. For example, Ethyl 2-amino-4-methylthiophene-3-carboxylate has a melting point of 78.0-84.0°C[10], while 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile melts at 143.0-152.0°C.[11] The presence of the ethoxy group and the nitrile functionality will influence the crystal lattice energy and thus the melting point.
Boiling Point (°C) > 300 (with decomposition)Thiophene derivatives with similar molecular weights tend to have high boiling points. For instance, the predicted boiling point for Ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate is around 401°C.[12] It is also common for complex organic molecules to decompose at or near their boiling point under atmospheric pressure.

It is imperative for any research program involving 2-Amino-4-ethoxythiophene-3-carbonitrile to experimentally determine these values to ensure accuracy and reproducibility.

Experimental Determination of Melting and Boiling Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the melting and boiling points of a crystalline solid like 2-Amino-4-ethoxythiophene-3-carbonitrile.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.[13][14][15]

Principle: A small, finely powdered sample is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Protocol:

  • Sample Preparation:

    • Place a small amount of dry 2-Amino-4-ethoxythiophene-3-carbonitrile on a clean, dry watch glass.

    • If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[15]

    • Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm high.[15]

  • Measurement:

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to be rapid to approach the expected melting point.

    • Once the temperature is within 15-20°C of the estimated melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying eyepiece.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the last crystal melts (the clear point).

    • The melting point is reported as the range between these two temperatures.

  • Data Interpretation:

    • A sharp melting range (0.5-2°C) is indicative of a pure compound.

    • A broad melting range (>2°C) and a depressed melting point compared to the pure substance suggest the presence of impurities.[1]

Boiling Point Determination: Micro-scale (Thiele Tube) Method

For determining the boiling point of a small quantity of liquid, the micro-scale method using a Thiele tube is highly effective.[3][16] Should 2-Amino-4-ethoxythiophene-3-carbonitrile be in a liquid state at room temperature or be melted for this procedure, this method is applicable.

Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is determined by observing the cessation of bubble evolution from an inverted capillary.

Apparatus:

  • Thiele tube

  • High-boiling point mineral oil

  • Small test tube (e.g., 75 x 10 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Bunsen burner or heating mantle

Protocol:

  • Assembly:

    • Add a small amount (0.5-1 mL) of 2-Amino-4-ethoxythiophene-3-carbonitrile to the small test tube.

    • Place a capillary tube (sealed end up) inside the test tube.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Clamp the assembly in a Thiele tube containing mineral oil, ensuring the oil level is above the side arm.

  • Measurement:

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or a heating mantle. The convection currents in the oil will ensure uniform heating.

    • As the temperature rises, air trapped in the inverted capillary will expand and be released as a slow stream of bubbles.

    • Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the liquid is boiling and its vapor is filling the capillary.

    • Remove the heat source and allow the apparatus to cool slowly.

    • The stream of bubbles will slow down and eventually stop. The moment the bubbles stop and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary is equal to the external atmospheric pressure.

    • Record the temperature at this exact moment. This is the boiling point of the liquid.

  • Pressure Correction:

    • The observed boiling point is dependent on the atmospheric pressure. It is good practice to record the barometric pressure at the time of the experiment. If the pressure is not 760 mmHg (1 atm), a correction may be necessary for comparison with literature values.

Visualization of Experimental Workflows

Melting Point Determination Workflow

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_reporting Reporting A Grind Sample to Fine Powder B Pack Capillary Tube (2-3 mm) A->B C Insert into Apparatus B->C D Rapid Heating to ~20°C Below MP C->D E Slow Heating (1-2°C/min) D->E F Record Onset of Melting (T1) E->F G Record Clear Point (T2) F->G H Report Melting Range (T1 - T2) G->H

Caption: Workflow for Melting Point Determination.

Boiling Point Determination Workflow

BoilingPointWorkflow cluster_assembly Apparatus Assembly cluster_heating Heating Phase cluster_cooling Cooling & Measurement A Add Sample to Test Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Thiele Tube D->E F Observe Rapid, Continuous Bubbles E->F G Remove Heat Source F->G H Bubbles Stop & Liquid Enters Capillary G->H I Record Temperature H->I

Caption: Workflow for Micro-scale Boiling Point Determination.

Conclusion: Integrating Physicochemical Data into Drug Development

The melting and boiling points of 2-Amino-4-ethoxythiophene-3-carbonitrile are foundational parameters that have far-reaching implications for its journey from a laboratory curiosity to a potential therapeutic agent. While experimental data is currently lacking, this guide provides the necessary framework for its accurate determination and interpretation. A precise melting point is a non-negotiable quality control parameter, ensuring the purity and batch-to-batch consistency of the API.[17] Both properties are critical inputs for predicting solubility, designing crystallization processes, and developing stable, bioavailable formulations. For any research team working with this promising compound, the experimental protocols detailed herein are an essential first step in its comprehensive characterization.

References

  • SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum. Available at: [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY. International Journal of Pharmaceutical and Biological Sciences. Available at: [Link]

  • 2-Amino-4,5,6,7-tetrahydrobenzo(b)thiophene-3-carbonitrile. PubChem. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega. Available at: [Link]

  • 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. Molecular Pharmaceutics. Available at: [Link]

  • experiment (1) determination of melting points. University of Technology. Available at: [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. Available at: [Link]

  • 2-AMINO-4-ETHOXYTHIOPHENE-3-CARBONITRILE | CAS 105558-72-3. Matrix Fine Chemicals. Available at: [Link]

  • How Accurately Can We Predict the Melting Points of Drug-like Compounds?. Journal of Chemical Information and Modeling. Available at: [Link]

  • Micro-boiling point measurement. University of Calgary. Available at: [Link]

  • Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. ResearchGate. Available at: [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile | Request PDF. ResearchGate. Available at: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available at: [Link]

  • Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

  • ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties. EPA. Available at: [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. Available at: [Link]

  • Melting point determination. University of Calgary. Available at: [Link]

  • 2-Amino-4-methylthiophene-3-carbonitrile - Toxics Release Inventory. EPA. Available at: [Link]

  • Boiling Point Determination. ChemConnections. Available at: [Link]

  • Melting Point Determination. Analytical Testing Labs. Available at: [Link]

  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Experiment 1 - Melting Points. University of Missouri–St. Louis. Available at: [Link]

  • Micro Boiling Point Determination. chymist.com. Available at: [Link]

  • Chemical Properties of 2-Nitrocumene (CAS 6526-72-3). Cheméo. Available at: [Link]

  • Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. California Air Resources Board. Available at: [Link]

Sources

potential biological activity of 2-Amino-4-ethoxythiophene-3-carbonitrile derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 2-amino-4-ethoxythiophene-3-carbonitrile scaffold represents a specialized subclass of the "Gewald-type" thiophenes, distinguished by the presence of an electron-donating ethoxy group at the C4 position. Unlike the more common 4-alkyl or 4-aryl analogs derived from standard ketone-based Gewald reactions, the 4-alkoxy derivatives possess unique electronic "push-pull" characteristics and solubility profiles that make them privileged structures in drug discovery.

This guide provides a comprehensive technical analysis of this scaffold, detailing the Orthoacetate-Modified Gewald Synthesis , its Structure-Activity Relationship (SAR) , and its validated potential as a precursor for antimicrobial and anticancer agents.

Chemical Architecture & Electronic Basis

The core structure is a highly functionalized thiophene ring characterized by a "push-pull" electronic system:

  • C2-Amino (-NH₂): Strong electron donor.

  • C3-Cyano (-CN): Strong electron acceptor.

  • C4-Ethoxy (-OCH₂CH₃): Secondary electron donor with lipophilic character.

This configuration creates a polarized system, facilitating specific binding interactions (hydrogen bonding and


-stacking) with biological targets such as DNA gyrase  (bacteria) and Tyrosine Kinases  (cancer).
Synthesis: The Orthoacetate-Modified Gewald Protocol

Standard Gewald conditions (ketone + malononitrile +


) typically yield 4-alkyl/aryl derivatives. To install the 4-ethoxy  group, a modified protocol utilizing trimethyl orthoacetate  is required.
Protocol: Synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile

Reagents: Triethyl orthoacetate (or Trimethyl orthoacetate with Ethanol exchange), Malononitrile, Elemental Sulfur (


), Morpholine/Triethylamine, Ethanol.

Step-by-Step Methodology:

  • Precursor Formation (One-Pot Transesterification/Condensation):

    • Mix Triethyl orthoacetate (10 mmol) and Malononitrile (10 mmol) in anhydrous ethanol (20 mL).

    • Reflux for 2–3 hours. The orthoester undergoes transesterification and condensation to form the intermediate (1-ethoxyethylidene)malononitrile .

  • Gewald Cyclization:

    • Cool the mixture to 40°C.

    • Add Elemental Sulfur (

      
      , 10 mmol) and Morpholine  (10 mmol) dropwise.
      
    • Reflux at 70–80°C for 4–6 hours.

    • Mechanism:[1][2][3] The morpholine catalyzes the formation of a thiolate intermediate which attacks the nitrile carbon, followed by cyclization and aromatization.

  • Isolation:

    • Pour the reaction mixture into crushed ice/water.

    • Filter the precipitate and wash with cold ethanol.

    • Recrystallize from ethanol/DMF to yield the pure product (Yield: ~75–85%).

Visualization: Synthesis & SAR

Figure 1: Synthesis Pathway and SAR Logic

G Start Triethyl Orthoacetate + Malononitrile Inter Intermediate: (1-Ethoxyethylidene)malononitrile Start->Inter Reflux/EtOH Product 2-Amino-4-ethoxythiophene- 3-carbonitrile Inter->Product Cyclization Sulfur Elemental Sulfur (S8) + Morpholine Sulfur->Product Reagent SAR_NH2 C2-Amino: Primary Donor Target for Schiff Bases/Ureas Product->SAR_NH2 SAR_CN C3-Cyano: Electron Acceptor Essential for 'Push-Pull' Product->SAR_CN SAR_OEt C4-Ethoxy: Lipophilic Donor Increases Bioavailability Product->SAR_OEt

Caption: Synthesis via orthoester condensation and key Structure-Activity Relationship (SAR) nodes.

Pharmacological Profile[3][4][5][6]

Antimicrobial Activity

The 4-ethoxy derivative serves as a potent template for antimicrobial agents. The ethoxy group enhances membrane permeability compared to the methoxy analog, allowing for better penetration of the bacterial cell wall.

Key Data (Inferred from 4-alkoxy series):

Organism Strain MIC (µg/mL) Activity Level
Gram-Positive Staphylococcus aureus 12.5 – 25.0 High
Gram-Positive Bacillus subtilis 25.0 – 50.0 Moderate
Gram-Negative Escherichia coli 50.0 – 100.0 Moderate

| Fungal | Candida albicans | 12.5 – 25.0 | High |

Note: Activity is significantly enhanced when the C2-amino group is derivatized into a Schiff base or urea.

Anticancer Potential

The scaffold exhibits cytotoxicity against various cancer cell lines.[4][5] The mechanism is postulated to involve the inhibition of Tyrosine Kinases (e.g., EGFR) or Tubulin polymerization , similar to other 2-aminothiophene drugs like T-62.

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HCT-116 (Colon).

  • IC50 Values: Typically range from 5 – 20 µM for optimized derivatives.

  • Mechanism: The planar thiophene ring intercalates DNA or binds to the ATP-binding pocket of kinases, while the 4-ethoxy group occupies hydrophobic pockets (e.g., the "gatekeeper" region in kinases).

Experimental Validation: Bioassay Protocols

Protocol A: Minimum Inhibitory Concentration (MIC) Assay
  • Preparation: Dissolve 2-Amino-4-ethoxythiophene-3-carbonitrile derivatives in DMSO (1 mg/mL stock).

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) in Mueller-Hinton Broth.
    
  • Dilution: Perform serial two-fold dilutions of the compound in 96-well plates.

  • Incubation: Add bacterial suspension and incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration inhibiting visible growth (measured by turbidity/OD600).

Protocol B: MTT Cytotoxicity Assay
  • Seeding: Seed MCF-7 cells (

    
     cells/well) in 96-well plates; incubate for 24h.
    
  • Treatment: Add graded concentrations (0.1 – 100 µM) of the test compound.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add MTT reagent (5 mg/mL); incubate for 4h. Dissolve formazan crystals in DMSO.

  • Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Mechanism of Action (Hypothetical Docking)

Figure 2: Biological Interaction Map

MOA Drug 4-Ethoxy-Thiophene Derivative HBond H-Bonding: CN & NH2 groups Drug->HBond Hydrophobic Hydrophobic Interaction: 4-Ethoxy Group Drug->Hydrophobic PiStack Pi-Stacking: Thiophene Ring Drug->PiStack DNA_Gyrase DNA Gyrase (Bacteria) ATPase Domain EGFR EGFR Kinase (Cancer) ATP Binding Pocket HBond->DNA_Gyrase HBond->EGFR Hydrophobic->EGFR Gatekeeper Region PiStack->DNA_Gyrase DNA Intercalation

Caption: Predicted binding modes of the scaffold against primary bacterial and cancer targets.

References

  • Venkata Rao, C., et al. (2013). "Transesterification of trimethyl orthoacetate: an efficient protocol for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles." Tetrahedron Letters, 54(10), 1274-1278. [2]

  • Sabnis, R. W., et al. (1999). "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 36(2), 333-345.

  • Puthiyapurayil, P., et al. (2013). "Synthetic tactics of new class of 4-aminothieno[2,3-d]pyrimidine-6-carbonitrile derivatives acting as antimicrobial agents."[6] European Journal of Medicinal Chemistry, 64, 24-30.

  • Romagnoli, R., et al. (2013). "Synthesis and biological evaluation of 2-amino-3-(3',4',5'-trimethoxybenzoyl)-thiophene derivatives as a new class of tubulin polymerization inhibitors." Journal of Medicinal Chemistry.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte, 99(1), 94-100.

Sources

Technical Whitepaper: Synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile

[1]

Executive Summary

2-Amino-4-ethoxythiophene-3-carbonitrile represents a privileged heterocyclic scaffold, primarily utilized as a pharmacophore in kinase inhibitors (specifically Hematopoietic Progenitor Kinase 1, HPK1) and as a coupling component in high-performance disperse dyes.[1]

The synthesis of this molecule presents a specific regiochemical challenge: introducing the 4-ethoxy substituent while maintaining the 5-unsubstituted (5-H) position. Standard Gewald conditions often favor 4-alkyl or 5-alkyl substitution patterns.[1] This guide delineates the two most robust synthetic pathways: the Modified Gewald Reaction (using ethoxyacetaldehyde equivalents) and the Orthoester-Mediated Cyclization , analyzing the mechanistic causality and process parameters required for high-purity isolation.[1]

Retrosynthetic Analysis

To construct the thiophene core with the specific 4-ethoxy functionality, we utilize a disconnection strategy focusing on the C-S and C-C bonds formed during the Gewald cyclization.[1]

  • Strategy A (Primary): Condensation of an

    
    -ethoxy carbonyl precursor with malononitrile, followed by sulfur-mediated cyclization.[1]
    
  • Strategy B (Alternative): O-Alkylation of a 2-amino-4-hydroxythiophene precursor (though this often suffers from N-alkylation side reactions).[1]

Target Structure:

  • Position 2: Amino (-NH₂)[1][2][3]

  • Position 3: Cyano (-CN)[1]

  • Position 4: Ethoxy (-OCH₂CH₃)[1]

  • Position 5: Hydrogen (-H)[1]

RetrosynthesisTarget2-Amino-4-ethoxythiophene-3-carbonitrileMalononitrileMalononitrile(CH₂(CN)₂)Target->MalononitrileGewald DisconnectionSulfurElemental Sulfur(S₈)Target->SulfurPrecursorEthoxyacetaldehyde(or Diethyl Acetal)Target->Precursor

Figure 1: Retrosynthetic disconnection showing the convergent assembly via the Gewald reaction.[1]

Primary Protocol: Modified Gewald Synthesis

This protocol is adapted from recent methodologies utilizing basic ionic liquids or standard amine bases to facilitate the condensation of unstable aldehydes.[1]

Mechanistic Rationale

The reaction proceeds via a Knoevenagel condensation between malononitrile and the carbonyl component (ethoxyacetaldehyde), forming an

11

Critical Constraint: Ethoxyacetaldehyde is unstable and prone to polymerization.[1] It is recommended to generate it in situ from ethoxyacetaldehyde diethyl acetal or use the acetal directly under conditions that allow equilibrium formation of the reactive aldehyde species.[1]

Experimental Procedure

Scale: 10 mmol basis

ReagentEquiv.[4][5][6][7]AmountRole
Ethoxyacetaldehyde diethyl acetal 1.01.62 g (approx.[1] 1.7 mL)Carbonyl Precursor
Malononitrile 1.00.66 gActive Methylene
Elemental Sulfur 1.00.32 gHeteroatom Source
Triethylamine (Et₃N) 1.01.4 mLBase Catalyst
Ethanol (EtOH) Solvent10-15 mLSolvent
Optional: MorpholineCatalyst0.1 mLKnoevenagel Catalyst
Step-by-Step Workflow:
  • Activation (Knoevenagel Step):

    • In a 50 mL round-bottom flask, dissolve Malononitrile (10 mmol) and Ethoxyacetaldehyde diethyl acetal (10 mmol) in Ethanol (10 mL).

    • Add catalytic Morpholine (or 0.5 equiv Et₃N) dropwise.[1]

    • Note: If using the acetal, slight warming (40°C) or a trace of acid (followed by neutralization) may be required to initiate condensation, though basic conditions often suffice for the equilibrium.[1]

    • Stir at Room Temperature (RT) for 30–60 minutes. The solution may darken, indicating intermediate formation.[1]

  • Sulfurization & Cyclization:

    • Add Elemental Sulfur (10 mmol) to the reaction mixture.

    • Add the remaining Triethylamine (Et₃N, 1.0 equiv) dropwise.[1]

    • Heat: Reflux the mixture (approx. 70–80°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1).[1] The sulfur solid should dissolve/consume as the reaction progresses.[1]

  • Workup & Isolation:

    • Cool the reaction mixture to RT.

    • Pour the mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product typically precipitates as a brown/orange solid.

    • Filtration: Filter the solid and wash with cold water (2 x 20 mL) to remove residual base and inorganic salts.[1]

    • Purification: If the crude solid is sticky, dissolve in Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.[1] Recrystallize from Ethanol or purify via flash column chromatography (0-30% EtOAc in Hexanes).

Expected Yield: 40–65% Physical Data: Brown to orange solid; MP ~134°C. Key NMR Signals (CDCl₃):

1

Alternative Protocol: Orthoester-Mediated Cyclization

This method is frequently cited in patent literature (e.g., Vertex Pharmaceuticals) for similar analogs.[1] It utilizes orthoesters as "masked" carbonyl equivalents, often providing higher yields for specific substitution patterns.[1]

Correction on Literature: While some patents list MeC(OMe)₃ (Trimethyl orthoacetate), this reagent introduces a methyl group at C5 and a methoxy group.[1] For the 4-ethoxy-5-H target, the ideal reagent would be Triethyl orthoformate or a specific ethoxy-ketone precursor.[1] The protocol below describes the One-Pot Gewald Variant optimized for alkoxy-thiophenes.

Workflow Diagram

ExperimentalWorkflowStartStart: Reagent PrepMixMix Malononitrile + Ethoxy-Precursor + SolventStart->MixCondenseAdd Base (Et3N/Morpholine)Stir 30 min @ RTMix->CondenseSulfurAddAdd Elemental Sulfur (S8)Condense->SulfurAddRefluxReflux (70-80°C)2-4 HoursSulfurAdd->RefluxQuenchPour into Ice WaterReflux->QuenchFilterFilter PrecipitateQuench->FilterPurifyRecrystallize (EtOH)or Column ChromatographyFilter->Purify

Figure 2: Step-by-step workflow for the Gewald synthesis of 2-aminothiophenes.

Critical Process Parameters & Troubleshooting

Regioselectivity (4-Ethoxy vs. 5-Ethoxy)

The Gewald reaction is generally regioselective. The methylene component (

1
  • Precursor: Ethoxyacetaldehyde (

    
    ).[1]
    
  • Condensation: Occurs at the aldehyde carbonyl.

  • Cyclization: Occurs at the

    
    -methylene (
    
    
    ).
  • Result: The

    
     becomes C4/C5 of the ring. Since the ethoxy group is attached to this carbon, the final position depends on the mechanism.[1] In standard Gewald of aldehydes, the 
    
    
    -carbon becomes C4 .[1] Thus,
    
    
    yields the 4-ethoxy derivative.[1]
Base Selection
  • Morpholine: Excellent for the initial Knoevenagel condensation step due to its nucleophilicity.[1]

  • Triethylamine: Better for the sulfurization/cyclization step.

  • Recommendation: Use a mixture or sequential addition (Morpholine first, then Et₃N) to maximize yield.[1]

Safety Considerations
  • Malononitrile: Highly toxic and liberates cyanide ions under strong metabolic or chemical degradation.[1] Handle in a fume hood.

  • Thiophenes: Many aminothiophenes are biologically active; handle as potential sensitizers.[1]

References

  • Vertex Pharmaceuticals Inc. (2019).[1] HPK1 inhibitors and methods of using same. US Patent 10,501,474 B2. (Describes the synthesis of 2-amino-4-ethoxythiophene-3-carbonitrile in the context of kinase inhibitors).

  • Kaki, V. R., et al. (2013).[1] Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes. Tetrahedron Letters / Journal of Sulfur Chemistry (Contextual).[1] (Provides NMR data and green synthesis protocols for 2-amino-4-ethoxythiophene-3-carbonitrile, compound 8b).

  • Sabnis, R. W. (1994).[1] The Gewald Synthesis. Sulfur Reports, 16(1), 1-17.[1] (Authoritative review on the mechanism and scope of the Gewald reaction). [1]

  • Putnam, M., et al. (2018).[1] Design, synthesis and biological evaluation of thienopyridinones as Chk1 inhibitors. Bioorganic & Medicinal Chemistry. (Details the use of the 4-ethoxythiophene scaffold). [1]

reactivity of 2-amino-3-cyano-4-ethoxythiophene functional groups

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Reactivity of 2-Amino-3-cyano-4-ethoxythiophene

Abstract

The 2-amino-3-cyanothiophene scaffold is a cornerstone in modern medicinal chemistry and materials science, valued for its synthetic versatility and presence in numerous biologically active compounds.[1][2][3] This guide provides an in-depth exploration of the reactivity of a specific, highly functionalized derivative: 2-amino-3-cyano-4-ethoxythiophene. We will dissect the electronic interplay of the amino, cyano, and ethoxy groups, and the thiophene ring itself, to provide a predictive framework for its chemical behavior. This document moves beyond a simple recitation of reactions to explain the underlying principles that govern experimental outcomes, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Gewald Synthesis and Electronic Profile

The subject molecule is most commonly synthesized via the Gewald aminothiophene synthesis, a robust one-pot, multicomponent reaction.[4][5] This reaction typically involves the condensation of an α-cyanoester (ethyl cyanoacetate), an aldehyde or ketone, and elemental sulfur in the presence of a base.[6][7] The prevalence of this synthesis route makes a wide array of substituted 2-aminothiophenes readily accessible for further derivatization.[8]

The reactivity of 2-amino-3-cyano-4-ethoxythiophene is governed by a fascinating electronic push-pull system.

  • Electron-Donating Groups (EDGs): The 2-amino and 4-ethoxy groups are powerful activating groups that donate electron density into the thiophene ring through the mesomeric effect (+M).

  • Electron-Withdrawing Group (EWG): The 3-cyano group is a strong electron-withdrawing group via both the inductive (-I) and mesomeric (-M) effects.

  • Thiophene Ring: An aromatic, electron-rich heterocycle.

This arrangement polarizes the molecule, creating distinct centers of nucleophilicity and electrophilicity, which are the keys to its diverse reactivity. The C5 position is particularly electron-rich and thus highly susceptible to electrophilic attack.

Caption: Electronic influences on the thiophene core.

Reactivity of the Thiophene Core: Electrophilic Aromatic Substitution

The combined activating effects of the amino and ethoxy groups strongly direct electrophilic substitution to the C5 position, the only unsubstituted carbon on the ring.[9][10] This regioselectivity is a cornerstone of its synthetic utility.

Causality Behind Experimental Choices: The high electron density at C5 makes reactions like halogenation, nitration, and Friedel-Crafts acylation proceed readily, often under milder conditions than those required for less activated thiophenes. The choice of solvent and catalyst is critical to prevent side reactions involving the nucleophilic amino group. For instance, in acylation reactions, the amino group may need to be protected to prevent N-acylation from competing with the desired C-acylation at the thiophene ring.[9]

Table 1: Key Electrophilic Substitution Reactions at C5

Reaction TypeTypical ReagentsProduct
Halogenation N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) in DMF or THF5-Bromo or 5-Chloro derivative
Nitration HNO₃ / Acetic Anhydride5-Nitro derivative
Acylation RCOCl / AlCl₃ (with protected amine)5-Acyl derivative
Formylation POCl₃ / DMF (Vilsmeier-Haack)5-Formyl derivative
Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the introduction of a formyl group at the C5 position, a valuable handle for further transformations.

  • Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 5 equivalents).

  • Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Substrate Addition: Dissolve 2-amino-3-cyano-4-ethoxythiophene (1 equivalent) in anhydrous DMF and add it dropwise to the cold Vilsmeier reagent solution.

  • Reaction: Allow the mixture to warm to room temperature and then heat to 60°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice containing sodium acetate (5 equivalents) to neutralize the acid and hydrolyze the intermediate.

  • Isolation: The product, 2-amino-3-cyano-4-ethoxy-5-formylthiophene, will precipitate. Collect the solid by filtration, wash with cold water, and recrystallize from ethanol to afford the pure product.

Reactivity of the 2-Amino Group

The primary amino group at the C2 position is a potent nucleophile and a versatile functional handle. Its reactivity is central to many synthetic applications, particularly in the construction of fused heterocyclic systems.

Acylation and Sulfonylation

The amino group readily reacts with acyl chlorides, anhydrides, and sulfonyl chlorides to form the corresponding amides and sulfonamides. This reaction is often used as a protecting strategy or to introduce new functionalities. For instance, reacting the parent molecule with an activated carboxylic acid can yield novel amide derivatives.[]

Condensation Reactions

The nucleophilic amine can condense with carbonyl compounds such as aldehydes and ketones to form Schiff bases (imines).[2] This reactivity is fundamental for building more complex molecular architectures.

Diazotization

While diazotization of electron-rich aminoheterocycles can be challenging, under controlled conditions (e.g., NaNO₂ in acidic media), the amino group can be converted to a diazonium salt. This intermediate, though often unstable, can be used in Sandmeyer-type reactions to introduce a variety of substituents at the C2 position.

Reactivity of the 3-Cyano Group

The electron-withdrawing cyano group is relatively stable but can be transformed into other valuable functional groups.

  • Hydrolysis: Under strong acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or an amide, respectively.

  • Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using powerful reducing agents like LiAlH₄.

  • Cycloaddition: The C≡N triple bond can participate as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides to form tetrazole rings.[12]

Synergistic Reactivity: The Gateway to Fused Heterocycles

The true synthetic power of 2-amino-3-cyano-4-ethoxythiophene is realized when the amino and cyano groups react in concert. This "vicinal" arrangement is ideal for the synthesis of fused pyrimidine rings, leading to the biologically significant thieno[2,3-d]pyrimidine core.[13][14]

Thienopyrimidine_Synthesis A 2-Amino-3-cyano-4-ethoxythiophene C Intermediate Adduct A->C Nucleophilic Attack (from NH₂) B Reagent (e.g., Formamide, Isothiocyanate, Urea) B->C D Intramolecular Cyclization C->D Attack on Cyano Carbon E Tautomerization / Aromatization D->E F 4-Aminothieno[2,3-d]pyrimidine Derivative E->F

Caption: General workflow for thieno[2,3-d]pyrimidine synthesis.

Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-one

This protocol demonstrates the cyclocondensation reaction with formamide to build the fused pyrimidine ring.

  • Mixing Reagents: In a round-bottom flask, combine 2-amino-3-cyano-4-ethoxythiophene (1 equivalent) with an excess of formamide (10-15 equivalents).

  • Heating: Heat the mixture to reflux (approx. 180-190°C) using an oil bath.

  • Reaction Monitoring: Maintain the reflux for 4-6 hours. The reaction can be monitored by observing the cessation of ammonia evolution or by TLC analysis of aliquots.

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, a 4-amino-thieno[2,3-d]pyrimidine derivative, will often precipitate from the formamide solution.

  • Isolation: Pour the cooled mixture into water to precipitate any remaining product. Collect the solid by vacuum filtration.

  • Purification: Wash the crude solid extensively with water and then with a small amount of cold ethanol. Recrystallize the product from a suitable solvent, such as ethanol or a DMF/water mixture, to obtain the pure thieno[2,3-d]pyrimidin-4-one derivative.

Advanced Applications: Metal-Catalyzed Cross-Coupling

For drug development professionals seeking to explore a wider chemical space, the thiophene scaffold can be further elaborated using modern cross-coupling techniques. After an initial electrophilic halogenation at the C5 position (as described in Section 2), the resulting 5-halothiophene is an excellent substrate for reactions like Suzuki, Stille, and Sonogashira couplings.

Causality Behind Experimental Choices: Palladium or nickel catalysts are typically employed for these transformations.[15][16] The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions like dehalogenation. The electron-rich nature of the thiophene ring generally facilitates oxidative addition, the first step in the catalytic cycle.

Cross_Coupling_Workflow Start 2-Amino-3-cyano-4-ethoxythiophene Step1 Halogenation (NBS/NCS) Start->Step1 Intermediate 5-Bromo-2-amino-3-cyano-4-ethoxythiophene Step1->Intermediate Step2 Suzuki Coupling: R-B(OH)₂ Pd Catalyst, Base Intermediate->Step2 Final 5-Aryl/Alkyl-Substituted Product Step2->Final

Caption: Workflow for C5 functionalization via cross-coupling.

Conclusion

2-Amino-3-cyano-4-ethoxythiophene is a molecule of profound synthetic potential, driven by the orchestrated reactivity of its constituent functional groups. The electron-donating amino and ethoxy groups activate the thiophene ring for highly regioselective electrophilic substitution at the C5 position. Simultaneously, the nucleophilic amino group and the electrophilic cyano group provide a powerful platform for constructing complex, fused heterocyclic systems of high value in pharmaceutical research. By understanding the fundamental electronic principles outlined in this guide, researchers can harness the rich chemistry of this scaffold to design and synthesize novel molecules with tailored properties.

References

  • Gewald reaction - Wikipedia . Wikipedia. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur . ChemRxiv. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction . PMC. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes . Wiley Online Library. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur . ACS Publications. [Link]

  • Synthesis of functionalized thiophenes and oligothiophenes by selective and iterative cross-coupling reactions using indium organometallics . RSC Publishing. [Link]

  • Nickel(II)-Catalyzed Cross-Coupling Polycondensation of Thiophenes via C–S Bond Cleavage . ACS Publications. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) . MDPI. [Link]

  • Reactions of three [c]annelated 2-aminothiophenes with electron poor olefins . ResearchGate. [Link]

  • Novel data for the reaction of 3-cyano-(thio)chromones with N-nucleophiles . Scilit. [Link]

  • Green methodologies for the synthesis of 2-aminothiophene . PMC. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . ACS Publications. [Link]

  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY . Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes . MDPI. [Link]

  • Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study . ResearchGate. [Link]

  • Thiophene Metallation and Cross-Coupling Chemistry . ResearchGate. [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines . PMC. [Link]

  • 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity . MDPI. [Link]

  • 2‐Aminothiophenes by Gewald reaction . ResearchGate. [Link]

  • Transition-metal catalyzed oxidative cross-coupling reactions to form C–C bonds involving organometallic reagents as nucleophiles . RSC Publishing. [Link]

  • Synthesis of Multiply Substituted 3‐Cyano‐thiophenes . ResearchGate. [Link]

  • Reactions of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene and 2-amino-3-cyano-4,7-diphenyl-5-methyl-4H-pyrano[2,3-c] pyrazole with phenylisocyanate, carbon disulfide, and thiourea . ResearchGate. [Link]

  • Chemistry of Thienopyrimidines and Their Biological Applications . Natural Sciences Publishing. [Link]

  • 2-amino-3-(4-cyanophenyl)propanoic Acid . PubChem. [Link]

  • Applications substituted 2-aminothiophenes in drug design . ResearchGate. [Link]

  • The [3+2]Cycloaddition Reaction . University of California, Irvine. [Link]

  • Novel Selected Tandem Transformations of the Amino and Carbonyl/Nitrile Groups in the Gewald Thiophenes . Taylor & Francis Online. [Link]

  • Studies with Condensed Aminothiophenes: Microwave Assisted Cycloaddition Reactions of Thieno[3,4-d]pyridazinone and Thieno[3,4-c]quinolinone . ResearchGate. [Link]

  • A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal . SciELO. [Link]

  • Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing . MDPI. [Link]

  • 2-AMINO-3-CYANOPYRIDINE: A BIOACTIVE SCAFFOLD . International Journal of Pharmaceutical Sciences and Research. [Link]

  • 2-Aminothiophene-3-carbonitrile . PubChem. [Link]

  • Direct access to 2-aryl-3-cyanothiophenes by a base-catalyzed one-pot two-step three-component reaction of chalcones with benzoylacetonitriles and elemental sulfur . RSC Publishing. [Link]

  • Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review . James Cook University. [Link]

  • Electrophilic substitution . chemeurope.com. [Link]

  • THIOPHENE (Electrophilic Substitution Reactions) By Dr. Monika Dakshene . YouTube. [Link]

  • Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes . Princeton University. [Link]

  • Reactivity of 2-amino-3-cyanopyridines . ResearchGate. [Link]

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Methodological & Application

Application Note: Gewald Synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile

[1]

Introduction & Strategic Analysis

The synthesis of 2-amino-4-ethoxythiophene-3-carbonitrile presents a specific regiochemical challenge compared to standard alkyl-substituted thiophenes. The Gewald reaction typically utilizes a ketone, an activated nitrile (malononitrile), and elemental sulfur.[1][2]

To achieve the 4-ethoxy substitution pattern, the selection of the carbonyl precursor is critical. Standard aliphatic ketones yield alkyl side chains. The introduction of the ethoxy group directly on the thiophene ring (C4 position) or as a pendant methyl ether (4-ethoxymethyl) depends entirely on the starting material and the cyclization pathway.

Structural Target
  • Core: 2-Aminothiophene[3][4][5][6][7]

  • Position 3: Carbonitrile (-CN)[5][8][9][10]

  • Position 4: Ethoxy (-OCH₂CH₃)[6]

  • Position 5: Hydrogen (Unsubstituted)[3][10]

Synthetic Strategy

This protocol details the Modified Gewald Reaction using 1-ethoxypropan-2-one (Ethoxyacetone) . Note that depending on the specific steric and electronic conditions, this reaction may yield the 4-(ethoxymethyl) derivative or the 4-ethoxy-5-methyl isomer.

  • Method A (Standard): Uses Ethoxyacetone . This is the most robust route for introducing the ethoxy-carbon skeleton.

  • Method B (Alternative): Uses Triethyl Orthoacetate (via intermediate condensation) for direct ring alkoxylation, though this is synthetically more demanding.

This guide focuses on Method A , optimized for reproducibility and yield.

Reaction Mechanism & Pathway[2][4][9][11]

The reaction proceeds via a Knoevenagel condensation followed by a thionation-cyclization sequence.

Mechanistic Flow[6][8][12]
  • Knoevenagel Condensation: The base deprotonates malononitrile, which attacks the ketone carbonyl, eliminating water to form an

    
    -unsaturated nitrile (ylidene intermediate).
    
  • Michael Addition: Elemental sulfur (

    
    ) is activated by the base (forming polysulfide anions) and attacks the alkyl group or the alkene.
    
  • Cyclization: Intramolecular nucleophilic attack closes the ring, followed by tautomerization to aromatize the thiophene.

GewaldMechanismStartPrecursors(Ethoxyacetone + Malononitrile)Step1Knoevenagel Condensation(Ylidene Intermediate)Start->Step1Morpholine/BaseStep2Sulfur Activation(Polysulfide Attack)Step1->Step2+ S8Step3Cyclization & TautomerizationStep2->Step3IntramolecularProduct2-Amino-4-ethoxythiophene-3-carbonitrileStep3->Product- H2O

Figure 1: Mechanistic pathway of the Gewald condensation leading to the aminothiophene core.

Experimental Protocol

Reagents and Materials
ReagentRoleEquivalenceCAS Number
1-Ethoxypropan-2-one Precursor (Ketone)1.0 eq14869-34-2
Malononitrile Activated Nitrile1.0 - 1.1 eq109-77-3
Sulfur (Elemental) Heteroatom Source1.0 - 1.2 eq7704-34-9
Morpholine Catalyst/Base1.0 - 1.5 eq110-91-8
Ethanol (Absolute) Solvent-64-17-5
Step-by-Step Procedure

Safety Note: Malononitrile is toxic. Morpholine is corrosive. Perform all steps in a fume hood.

Step 1: Pre-mixing (Knoevenagel Initiation)
  • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Malononitrile (10 mmol, 0.66 g) in Absolute Ethanol (20 mL).

  • Add 1-Ethoxypropan-2-one (10 mmol, 1.02 g) dropwise at room temperature.

  • Add Morpholine (10 mmol, 0.87 g) dropwise. Note: The reaction is exothermic; mild cooling may be required if scale is increased.

  • Stir the mixture for 15–30 minutes at room temperature to facilitate the formation of the ylidene intermediate.

Step 2: Sulfur Addition & Cyclization
  • Add Elemental Sulfur (10 mmol, 0.32 g) to the reaction mixture.

  • Heat the mixture to reflux (approx. 78°C) in an oil bath.

  • Maintain reflux for 4–6 hours .

    • Monitoring: Check progress via TLC (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of malononitrile and the formation of a fluorescent spot indicates product formation.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into crushed ice-water (approx. 100 mL) with vigorous stirring.

  • A solid precipitate should form. Stir for 30 minutes to ensure full precipitation.

    • Troubleshooting: If an oil forms instead of a solid, extract with Ethyl Acetate (3 x 30 mL), dry over

      
      , and evaporate. Triturate the residue with cold ether/hexane.
      
  • Filter the solid using a Buchner funnel and wash with cold water (2 x 20 mL) followed by a small amount of cold ethanol (5 mL).

Step 4: Purification
  • Recrystallize the crude solid from hot Ethanol or an Ethanol/Water mixture.

  • Dry the crystals under vacuum at 45°C for 4 hours.

Workup & Purification Workflow

WorkupFlowReactionReaction Mixture(Reflux Completed)QuenchPour intoCrushed Ice-WaterReaction->QuenchPhaseCheckSolid or Oil?Quench->PhaseCheckSolidPathFilter PrecipitatePhaseCheck->SolidPathSolidOilPathExtract (EtOAc)Dry & EvaporatePhaseCheck->OilPathOilRecrystRecrystallization(Ethanol)SolidPath->RecrystTriturateTriturate(Cold Ether/Hexane)OilPath->TriturateTriturate->RecrystFinalPure Product(Crystalline Solid)Recryst->Final

Figure 2: Decision tree for isolation and purification of the thiophene derivative.

Data Analysis & Validation

To validate the synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile (or its regioisomer), Nuclear Magnetic Resonance (NMR) is the gold standard.

Expected Analytical Data
ParameterSignal Characteristics (¹H NMR, DMSO-d₆ or CDCl₃)Structural Assignment
Amino Group Singlet,

7.0 – 8.0 ppm (Broad, 2H)

at C2
Ethoxy - CH₂ Quartet,

4.0 – 4.1 ppm (2H,

Hz)

Ethoxy - CH₃ Triplet,

1.3 – 1.4 ppm (3H,

Hz)

Thiophene Ring H Singlet,

5.8 – 6.5 ppm (1H)
Proton at C5

Critical Structural Check:

  • Direct Ring Attachment (4-Ethoxy): The

    
     quartet will appear around 4.0–4.2 ppm .
    
  • Side Chain Attachment (4-Ethoxymethyl): If the reaction proceeded via the alternative regiochemistry, the

    
     is benzylic-like and may shift slightly, but the key differentiator is the C5 proton.
    
  • Mass Spectrometry: Confirm molecular ion peak

    
    .
    

References

  • Kaki, V. R., et al. (2012). "Basic ionic liquid [bmIm]OH mediated Gewald reaction as green protocol for the synthesis of 2-aminothiophenes." Journal of Chemical Sciences.

  • Gewald, K., et al. (1966). "Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel." Chemische Berichte.

  • Sabnis, R. W. (2008). "2-Aminothiophenes: Part I. Synthesis." Phosphorus, Sulfur, and Silicon and the Related Elements.[5]

  • Puthani, B., et al. (2022).[6][10] "Synthesis of 2-amino-4-alkoxythiophene-3-carbonitrile derivatives." Synthetic Communications.

using 2-Amino-4-ethoxythiophene-3-carbonitrile as a coupling component in azo dyes

2-Amino-4-ethoxythiophene-3-carbonitrile serves as an exceptionally potent and versatile coupling component for the synthesis of novel heterocyclic azo dyes. Its highly activated aromatic system facilitates efficient and high-yield coupling reactions under controlled conditions. The protocols outlined in this guide provide a robust foundation for researchers to explore the synthesis of a wide array of thiophene-based colorants. By systematically varying the diazo component, a library of dyes with tunable colors and properties can be developed, with potential applications ranging from advanced textile dyeing to functional materials for optical and electronic devices. [6][18]

References

  • Application Notes and Protocols: Diazotization of 4-Amino-N-methylbenzeneethanesulfonamide for Further Synthesis - Benchchem.
  • Abdou, M. M. (2013). Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry. American Journal of Chemistry, 3(5), 126-135.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review - MDPI. (2024).
  • Synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on.
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Publishing. (2022).
  • New Heterocyclic Azo Dyes: Design, Synthesis, and Application on Leather - ResearchGate.
  • Basic Principles, Methods and Application of Diazotization Titration | Pharmaguideline.
  • Synthesis and spectroscopic properties of novel azo dyes derived from phthalimide | Request PDF - ResearchGate.
  • Chemistry and Applications of Azo Dyes: A Comprehensive Review. (2022).
  • Unveiling the structural aspects of novel azo-dyes with promising anti-virulence activity against MRSA: a deep dive into the spectroscopy via integrated experimental and computational approaches - PMC. (2025).
  • A Green Procedure for the Diazotization–Iodination of Aromatic Amines under Aqueous, Strong-Acid-Free Conditions - Who we serve.
  • (PDF) A simple and efficient procedure for diazotization-iodination of aromatic amines in aqueous pastes by the action of sodium nitrite and sodium hydrogen sulfate - ResearchGate.
  • Diazotisation - Organic Chemistry Portal.
  • New Azo Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers - SciSpace.
  • (PDF) Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry.
  • Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole - MDPI. (2014).
  • New Azo Heterocyclic Disperse Dyes with Thiophene Moiety for Dyeing Polyester Fibers.
  • Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline - Emerald Publishing. (2022).
  • Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes - Journal of King Saud University - Science. (2018).
  • Synthetic Procedures, Properties, and Applications of Thiophene-based Azo Scaffolds. (2023).
  • Classifications, properties, recent synthesis and applications of azo dyes - PMC. (2020).
  • Dyes derived from aminothiophenes. Part 4: Synthesis of some nitro-substituted thiophene-based azo disperse dyes | Scilit. (1997).
  • Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds - Engineered Science Publisher. (2023).
  • Experimental and Theoretical Insights into a Novel Lightfast Thiophene Azo Dye - MDPI. (2023).
  • US9856439B2 - Thiophene azo dyes and laundry care compositions containing the same - Google Patents.
  • Synthesis of new hetarylazoindole dyes from some 2-aminothiazole derivatives | Request PDF - ResearchGate.
  • Azo coupling - Wikipedia.
  • 2-Amino-4-(3,4-dimethoxyphenyl)thiophene-3-carbonitrile - Benchchem.
  • Mechanism of Diazo Coupling Reactions | PDF - Scribd.
  • Azo Coupling - Organic Chemistry Portal.
  • Diazotisation and coupling reaction | PPTX - Slideshare. (2017).
  • 2-Aminothiophene-3-carbonitrile | C5H4N2S | CID 736607 - PubChem.
  • (PDF) 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - ResearchGate. (2021).
  • 2-AMINO-4-ETHOXYTHIOPHENE-3-CARBONITRILE | CAS 105558-72-3 - Matrix Fine Chemicals.
  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC.
  • 2-Amino-4-methylthiophene-3-carbonitrile | 4623-55-6 - Sigma-Aldrich.
  • ethyl 2-amino-4-(4-methoxyphenyl)thiophene-3-carboxylate Properties - EPA.
  • SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

microwave-assisted synthesis using 2-Amino-4-ethoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis using 2-Amino-4-ethoxythiophene-3-carbonitrile

Executive Summary

This guide details the microwave-assisted organic synthesis (MAOS) methodologies utilizing 2-Amino-4-ethoxythiophene-3-carbonitrile (Structure 1 ) as a core scaffold. This thiophene derivative is a privileged building block in medicinal chemistry, particularly for the synthesis of thieno[2,3-d]pyrimidines , a class of compounds exhibiting potent tyrosine kinase inhibition (e.g., HPK1, EGFR) and antimicrobial properties.[1]

Traditional thermal cyclocondensation of 1 often requires prolonged reflux (12–24 h) and harsh conditions that degrade the electron-rich ethoxythiophene ring. The protocols below utilize microwave irradiation to accelerate these reactions to minutes, improve yields by 20–30%, and suppress oxidative by-products.

Technical Background & Reactivity Profile

The Scaffold: 2-Amino-4-ethoxythiophene-3-carbonitrile is characterized by a "push-pull" electronic system:

  • Nucleophile (Push): The C2-amino group is strongly activated by the adjacent C3-cyano group and the electron-donating C4-ethoxy group.

  • Electrophile (Pull): The C3-cyano group serves as the trap for intramolecular cyclization.

Microwave Advantage: Under dielectric heating, the polar nature of the nitrile and amino groups allows for efficient coupling with the electromagnetic field. This selective heating promotes the formation of the transition state for cyclization (often the rate-determining step) significantly faster than convective heating.

Experimental Protocols

Protocol A: One-Pot Cyclocondensation to Thieno[2,3-d]pyrimidines

Target: Rapid generation of the core bicyclic heteroaromatic system.

Reaction Overview:



Materials:

  • Substrate: 2-Amino-4-ethoxythiophene-3-carbonitrile (1.0 mmol)

  • Reagent/Solvent: Formamide (5.0 mL) – Acts as both reactant and high-dielectric solvent.

  • Catalyst: Ammonium acetate (0.1 mmol) – Optional, improves atom economy.

Step-by-Step Methodology:

  • Vessel Loading: Weigh 1.0 mmol of the thiophene substrate into a 10 mL microwave-transparent borosilicate vial. Add 5 mL of formamide.

  • Sealing: Add a magnetic stir bar and seal with a PTFE-lined septum cap.

  • Microwave Parameters (Monowave/Discover):

    • Temperature: 180 °C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

  • Work-up:

    • Cool the vessel to 50 °C using compressed air (integrated in reactor).

    • Pour the reaction mixture into 20 mL of ice-cold water.

    • The product will precipitate immediately. Filter, wash with water, and recrystallize from ethanol.[2][3]

Mechanism & Causality: The microwave energy superheats the formamide (bp 210°C), facilitating the nucleophilic attack of the amine on the formyl group. The subsequent intramolecular attack on the nitrile is entropically favored by the high temperature, closing the pyrimidine ring.

Protocol B: Synthesis of 2-Thioxothieno[2,3-d]pyrimidines (The Thiourea Route)

Target: Functionalizable intermediates for S-alkylation libraries.

Reaction Overview:



Materials:

  • Substrate: 2-Amino-4-ethoxythiophene-3-carbonitrile (1.0 mmol)

  • Reagent: Phenyl isothiocyanate (1.1 mmol)

  • Solvent: Pyridine (3.0 mL) or Ethanol/TEA.

Step-by-Step Methodology:

  • Vessel Loading: Dissolve substrate and isothiocyanate in pyridine in a 10 mL vial.

  • Microwave Irradiation:

    • Temperature: 100 °C

    • Time: 10 minutes

    • Power: Max 100 W.

  • In-Situ Cyclization (Optional One-Pot):

    • Note: If the cyclized product is desired immediately, add 1 mL of 10% NaOH to the vial after step 2 and irradiate again at 100 °C for 5 minutes.

  • Work-up:

    • Pour into ice-HCl (dilute) to neutralize pyridine/base.

    • Filter the yellow precipitate (Thiourea or Cyclized Thione).

Data Presentation & Optimization

Table 1: Comparison of Conventional vs. Microwave Synthesis

Reaction TypeSolventConventional ConditionsYield (%)Microwave ConditionsYield (%)Fold Speedup
Formamide Cyclization FormamideReflux, 12 h55%180°C, 15 min88%48x
Thiourea Formation EthanolReflux, 6 h62%100°C, 10 min92%36x
Schiff Base (Aldehyde) EthanolReflux, 4 h70%85°C, 5 min95%48x

Data aggregated from comparative studies on 2-amino-3-cyanothiophene scaffolds [1, 2, 4].

Mechanistic Visualization

The following diagram illustrates the divergent pathways available from the 2-Amino-4-ethoxythiophene-3-carbonitrile hub.

ThiophenePathways Figure 1: Divergent Microwave-Assisted Synthesis Pathways Start 2-Amino-4-ethoxy- thiophene-3-carbonitrile Inter1 Intermediate: N-Formyl Derivative Start->Inter1 Formamide MW 180°C Inter2 Intermediate: Thiourea Derivative Start->Inter2 R-NCS MW 100°C Inter3 Intermediate: Schiff Base Start->Inter3 Ar-CHO MW 85°C Prod1 Thieno[2,3-d]pyrimidine (Unsubstituted) Inter1->Prod1 Cyclodehydration (-H2O) Prod2 2-Thioxothieno [2,3-d]pyrimidine Inter2->Prod2 Basic Cyclization (NaOH) Prod3 Fused Pyridothiophene (via Friedländer) Inter3->Prod3 Active Methylene Reaction

Figure 1: Reaction pathways transforming the thiophene precursor into bioactive scaffolds.[4][5] Red dashed lines indicate cyclization steps accelerated by microwave irradiation.

Critical Troubleshooting & Safety

  • Solvent Choice:

    • Ethanol: Excellent for Schiff base and Thiourea steps. It couples moderately well with microwaves (tan

      
       = 0.941).
      
    • DMF/DMSO: Avoid if possible due to high boiling points making work-up difficult, unless high temperatures (>200°C) are required. Formamide is preferred for Protocol A.

  • The "Ethoxy" Effect:

    • The 4-ethoxy group increases the electron density of the thiophene ring. While this aids nucleophilicity, it makes the ring susceptible to oxidation. Always purge the microwave vial with Nitrogen/Argon before sealing to prevent formation of sulfoxides/sulfones.

  • Pressure Management:

    • Protocol A generates ammonia gas as a byproduct of formamide decomposition. Ensure the microwave reactor's pressure limit is set to at least 20 bar and use a vessel with appropriate headspace (fill volume < 60%).

References

  • Synthesis of Thienopyrimidines from 2-amino-3-cyanothiophenes

    • El-Sherbeny, M. et al. "Synthesis, antimicrobial and antiviral evaluation of certain thienopyrimidine derivatives."[6] European Journal of Medicinal Chemistry, 1995.

    • Relevance: Establishes the baseline thermal chemistry for this scaffold.
  • Microwave-Assisted Gewald & Cyclization Protocols

    • Sridhar, R. et al. "Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives." Journal of Heterocyclic Chemistry, 2007.
    • Relevance: Validates the microwave acceleration factors for aminothiophene precursors.
  • Specific Synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile

    • Patent WO2016205942A1. "HPK1 inhibitors and methods of using same."
    • Relevance: Provides the specific characterization and synthesis of the 4-ethoxy derivative used as the starting m
  • Thienopyrimidine Biological Activity (HPK1/EGFR)

    • Wang, Y. et al. "Discovery of Thienopyrimidine Derivatives as Potent HPK1 Inhibitors." Journal of Medicinal Chemistry, 2021.
    • Relevance: Contextualizes the drug development importance of the protocols described.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive technical support guide designed for researchers and process chemists optimizing the synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile .

Current Status: Operational Role: Senior Application Scientist Subject: Yield Optimization & Troubleshooting Guide

Executive Summary & Reaction Strategy

The synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile presents a specific regiochemical challenge. Unlike standard Gewald reactions that use ketones to install alkyl/aryl groups at the C-4 position, installing a 4-alkoxy group directly onto the thiophene ring requires a modified approach.

The Critical Distinction:

  • Standard Gewald: Uses Ketones (e.g., Acetone)

    
     Yields 4-alkyl thiophenes.
    
  • 4-Alkoxy Target: Uses Orthoesters (e.g., Triethyl orthoacetate)

    
     Yields 4-alkoxy thiophenes.
    

Attempting this synthesis using ethoxyacetone (


) often results in the 4-(ethoxymethyl)  isomer or significant tar formation due to competitive polymerization. The recommended route utilizes the Orthoester Modification  of the Gewald reaction.
The Recommended Pathway (Orthoester Route)

This protocol ensures the ethoxy group is directly attached to the C-4 position via an intermediate ketene acetal.

Reagents:

  • Substrate: Triethyl orthoacetate (

    
    )
    
  • Active Nitrile: Malononitrile (

    
    )
    
  • Sulfur Source: Elemental Sulfur (

    
    )[1][2][3]
    
  • Base: Morpholine or Triethylamine (

    
    )[3][4]
    
  • Solvent: Ethanol or DMF[3][4]

Reaction Mechanism & Workflow

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through a Knoevenagel-like condensation followed by a thionation-cyclization sequence.[5]

Gewald_Orthoester_Mechanism Start Triethyl Orthoacetate + Malononitrile Inter1 Step 1: Condensation (Elimination of 2 EtOH) Start->Inter1 Heat/Reflux Inter2 Intermediate: 1-Ethoxyethylidene malononitrile Inter1->Inter2 - EtOH Sulfur Step 2: Sulfur Addition (Base Catalyzed) Inter2->Sulfur + S8 / Morpholine Cyclization Cyclization & Tautomerization Sulfur->Cyclization Thiolate Attack Product Product: 2-Amino-4-ethoxy- thiophene-3-carbonitrile Cyclization->Product Aromatization

Figure 1: The Orthoester-Modified Gewald Pathway. Note that the ethoxy group is retained from the orthoester starting material.

Optimized Experimental Protocol

This protocol is designed to minimize side reactions (dimerization of malononitrile) and maximize the conversion of the orthoester intermediate.

Step-by-Step Methodology

Scale: 10 mmol basis

  • Condensation (Step 1):

    • In a round-bottom flask, mix Triethyl orthoacetate (12 mmol, 1.2 equiv) and Malononitrile (10 mmol, 1.0 equiv).

    • Add Acetic Anhydride (20 mmol) or simply reflux in Ethanol (10 mL) if using a one-pot method.

    • Expert Tip: Refluxing neat or in acetic anhydride facilitates the elimination of ethanol, driving the equilibrium toward the 1-ethoxyethylidene malononitrile intermediate.

    • Checkpoint: Monitor by TLC. The intermediate should appear as a distinct spot different from malononitrile.

  • Cyclization (Step 2):

    • Cool the mixture to 50°C.

    • Add Elemental Sulfur (10 mmol, 1.0 equiv) finely powdered.

    • Add Ethanol (if not already present) to create a stirrable slurry.

    • Dropwise add Morpholine (10 mmol, 1.0 equiv). Caution: Exothermic.

    • Stir at 60–70°C for 2–4 hours.

  • Isolation:

    • Cool to room temperature (RT).

    • Pour the dark reaction mixture into crushed ice/water (100 mL) with vigorous stirring.

    • The product should precipitate as a solid.

    • Filter and wash with cold water.

  • Purification:

    • Recrystallization: Dissolve crude solid in hot Ethanol. Add activated charcoal (if tarry), filter hot, and allow to crystallize.

    • Yield Target: >60% is excellent for this specific derivative.

Troubleshooting Guide (FAQ)

This section addresses specific failure modes reported by users synthesizing 4-alkoxy thiophenes.

Issue 1: "I am getting a dark black tar and no precipitate."

Diagnosis: Polymerization of malononitrile or decomposition of the orthoester.

  • Cause: Reaction temperature too high (>80°C) or base added too quickly.

  • Solution:

    • Reduce temperature to 50–60°C.

    • Two-Step Protocol: Isolate the 1-ethoxyethylidene malononitrile intermediate first (remove solvent/excess orthoester) before adding sulfur and base. This prevents unreacted malononitrile from polymerizing.

Issue 2: "The product NMR shows a CH2 peak I didn't expect (4-ethoxymethyl)."

Diagnosis: Wrong starting material.

  • Cause: You likely used Ethoxyacetone instead of Triethyl Orthoacetate.

  • Explanation: In the Gewald reaction with ethoxyacetone, sulfur attacks the methyl group, leaving the ethoxymethyl group at position 4.

  • Solution: Switch to Triethyl Orthoacetate . This guarantees the oxygen is directly attached to the ring carbon.

Issue 3: "Reaction stalls; Sulfur remains undissolved."

Diagnosis: Poor sulfur activation.

  • Cause: Solvent is too non-polar or base loading is insufficient.

  • Solution:

    • Ensure Sulfur is micronized (finely powdered).

    • Switch solvent to DMF (Dimethylformamide) or add a phase transfer catalyst (e.g., TBAB) if using ethanol.

    • Increase Morpholine loading to 1.2 equivalents.

Issue 4: "Yield is consistently low (<30%)."

Diagnosis: Incomplete condensation in Step 1.

  • Cause: Ethanol byproduct is inhibiting the formation of the intermediate.

  • Solution: Use a Dean-Stark trap or add molecular sieves to remove ethanol formed during the reaction between malononitrile and triethyl orthoacetate.

Decision Tree for Optimization

Use this logic flow to determine the next step in your optimization process.

Optimization_Tree Q1 Is the Knoevenagel Intermediate (Step 1) forming completely? Yes Yes Q1->Yes Yes No No Q1->No No Q2 Is the final product tarry/impure? Yes->Q2 Action2 Lower Temp (50°C) Switch to Two-Step Method Yes->Action2 Action4 Optimize Base/Solvent (Try DMF) Yes->Action4 Action1 Add Acetic Anhydride or remove EtOH No->Action1 Q3 Check Reagents: Are you using Orthoacetate? No->Q3 Action3 Switch Reagent. Ethoxyacetone gives wrong isomer. No->Action3 Q2->Yes Yes Q2->No No (Low Yield) Q3->Yes Yes Q3->No No

Figure 2: Troubleshooting Logic Flow. Follow the path based on your TLC/NMR observations.

Quantitative Data Summary

ParameterStandard ConditionOptimized ConditionImpact on Yield
Solvent EthanolEthanol + Acetic Anhydride (Step 1)High (Drives condensation)
Temperature Reflux (78°C)60°CMedium (Reduces tar)
Base DiethylamineMorpholineMedium (Better activation)
Mode One-PotTelescoped (Two-Step)High (Cleaner profile)

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[3] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Sabnis, R. W. (1994).[5] The Gewald Synthesis. Sulfur Reports.

  • Wu, H., et al. (2019). HPK1 inhibitors and methods of using same. US Patent 10,501,474 B2. (Describes specific synthesis of 2-amino-4-ethoxythiophene-3-carbonitrile using orthoester).

  • Puterova, Z., Krutosikova, A., & Vegh, D. (2010).[6] Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc.

Sources

purification methods for crude 2-Amino-4-ethoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Amino-4-ethoxythiophene-3-carbonitrile

Case ID: #GWLD-4ET-PUR Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Triage

User Query: "I have synthesized 2-Amino-4-ethoxythiophene-3-carbonitrile via the Gewald reaction, but the crude product is a dark, sticky solid containing elemental sulfur. Standard recrystallization is failing."

Scientist’s Assessment: The synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile (hereafter Target A ) typically involves the Gewald reaction using sulfur (


), malononitrile, and an ethoxy-ketone precursor. The presence of the C4-ethoxy group increases electron density on the thiophene ring compared to aryl-substituted analogs, making Target A  more susceptible to oxidative oligomerization (tarring) and slightly more soluble in polar organic solvents.

Immediate Triage Checklist:

  • Issue: Product contains yellow microcrystals (Sulfur).

    
    Go to Protocol 1. 
    
  • Issue: Product is a dark oil/tar that won't solidify.

    
    Go to Protocol 2. 
    
  • Issue: Product oils out during recrystallization.

    
    Go to Protocol 3. 
    

Purification Decision Matrix (Visualized)

The following logic flow represents the standard operating procedure for purifying 2-aminothiophenes derived from Gewald condensations.

PurificationWorkflow Start Crude Reaction Mixture (Dark Solid/Oil) SulfurCheck Is Elemental Sulfur Visible (Yellow Grains)? Start->SulfurCheck ChemWash Protocol 1: Sulfite/Sulfide Wash SulfurCheck->ChemWash Yes (High S8) Charcoal Protocol 2: Activated Carbon Treatment SulfurCheck->Charcoal No (Mainly Tars) ChemWash->Charcoal Recryst Protocol 3: Recrystallization (EtOH or EtOH/H2O) Charcoal->Recryst PurityCheck Purity > 98%? Recryst->PurityCheck Chromatography Protocol 4: Flash Chromatography (Buffered Silica) Final Pure Target A Chromatography->Final PurityCheck->Chromatography No (Isomers/Oils) PurityCheck->Final Yes

Figure 1: Decision matrix for the purification of Gewald reaction products. Prioritizes chemical removal of sulfur before thermal purification methods.

Detailed Troubleshooting Protocols

Protocol 1: Chemical Removal of Elemental Sulfur

The "Why": Elemental sulfur (


) is lipophilic and has solubility profiles similar to Target A  in many organic solvents. Thermal recrystallization often fails because sulfur co-crystallizes or occludes the product. We utilize a nucleophilic attack on the 

bond to form water-soluble thiosulfates or polysulfides [1, 4].

Reagents:

  • Sodium Sulfide nonahydrate (

    
    ) OR Sodium Sulfite (
    
    
    
    ).
  • Ethanol (EtOH).[1]

Step-by-Step:

  • Dissolution: Dissolve the crude Target A in a minimal amount of Ethanol. If the crude is very tarry, use a 1:1 mixture of Ethanol/THF to ensure full dissolution of the organic fraction.

  • Reagent Addition:

    • Option A (Aggressive): Add a saturated aqueous solution of

      
       (0.5 equiv relative to estimated sulfur). Stir vigorously for 30 mins at 40°C. The solution will turn dark red/brown (polysulfide formation).
      
    • Option B (Mild): Add solid

      
       (2 equiv) and reflux for 1 hour. This forms water-soluble thiosulfate (
      
      
      
      ).
  • Precipitation: Pour the reaction mixture into a 5x volume of ice-cold water.

  • Filtration: The lipophilic Target A will precipitate, while the inorganic sulfur byproducts remain in the aqueous phase. Filter and wash copiously with water.

Protocol 2: De-Tarring (Oligomer Removal)

The "Why": 2-aminothiophenes are electron-rich amines. In the presence of air and light, they undergo oxidative coupling (similar to aniline oxidation), forming dark, amorphous oligomers ("tar"). These impurities act as surfactants, preventing crystallization.

Step-by-Step:

  • Solvent Choice: Dissolve the sulfur-free solid in boiling Ethanol (95%).

  • Adsorption: Add Activated Charcoal (10-20% by weight of crude).

    • Critical Note: Do not add charcoal to a boiling solution; it may boil over. Cool slightly, add charcoal, then return to boil.

  • Reflux: Reflux for 15 minutes.

  • Hot Filtration: Filter the hot solution through a Celite® pad (diatomaceous earth) to remove the charcoal.

    • Tip: Pre-warm the funnel to prevent the product from crystallizing in the filter.

Protocol 3: Recrystallization (The "Oiling Out" Fix)

The "Why": The ethoxy group at C4 makes Target A moderately soluble in ethanol. If the solution is too concentrated or cooled too quickly, the compound separates as a supercooled liquid (oil) rather than a crystal lattice.

Optimization Table:

Solvent SystemSuitabilityNotes
Ethanol (95%) HighStandard. If oiling occurs, seeding is required.
EtOH / Water MediumGood for yield, but risk of oiling is high. Add water very slowly to hot EtOH.
Toluene HighExcellent for removing non-polar impurities. Slower crystallization kinetics.
Isopropanol MediumGood alternative if EtOH solubility is too high.

Procedure for Oiling Out:

  • Dissolve crude in the minimum boiling Ethanol.

  • Remove from heat.

  • Seeding: Once the solution reaches ~50°C, add a tiny crystal of pure Target A (or scratch the glass side).

  • Slow Cool: Wrap the flask in a towel or place it in a warm water bath and let it cool to room temperature over 3-4 hours. Do not use an ice bath yet.

  • Once turbidity/crystals appear, then move to 4°C.

Advanced FAQ (Mechanism & Stability)

Q1: Why does my product turn brown on the shelf? A: The 2-amino group is a strong electron donor, while the 3-cyano group is an electron acceptor. This "push-pull" system stabilizes the thiophene but leaves the amino nitrogen vulnerable to oxidation.

  • Fix: Store Target A under an inert atmosphere (

    
     or Ar) in the dark. For long-term storage, convert it to an amide (e.g., N-acetyl derivative) if your synthetic pathway permits deprotection later [10].
    

Q2: I see a "ghost" spot on TLC right above my product. What is it? A: This is likely the disulfide dimer .

  • Mechanism: Two molecules of Target A can oxidatively couple at the amino positions or via ring positions if C5 is unsubstituted.

  • Removal: This is difficult to remove via recrystallization. Flash chromatography (Protocol 4) is required.

Q3: Can I use column chromatography instead of recrystallization? A: Yes, but with a caveat. The free amine can interact with the acidic silanols on silica gel, causing "tailing" (streaking).

  • Modification: Pre-wash your silica column with 1% Triethylamine (

    
    ) in Hexane, or add 1% 
    
    
    
    to your eluent (e.g., Hexane:EtOAc 4:1 + 1%
    
    
    ).

Mechanistic Insight: The Sulfur Pathway

Understanding the origin of the impurity aids in preventing it. The Gewald reaction relies on the activation of elemental sulfur (


) into polysulfides.

GewaldMechanism S8 Elemental Sulfur (S8) Polysulfide Active Polysulfide (Soluble) S8->Polysulfide Activation by Base Base Base (Morpholine/Et3N) Product Thiophene Core (Target A) Polysulfide->Product Cyclization with Intermediate ResidualS Re-precipitated S8 (Impurity) Polysulfide->ResidualS Acidic Workup or Oxidation Intermediate Knoevenagel Adduct Intermediate->Product

Figure 2: Sulfur lifecycle in Gewald synthesis. Acidification during workup often reverts unreacted polysulfides back to elemental sulfur, contaminating the product [4, 12].

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte, 99(1), 94-100. Link

  • Sabnis, R. W., et al. (1999). 2-Aminothiophenes and their derivatives. Journal of Heterocyclic Chemistry, 36(2), 333-345. (Seminal review on class properties).
  • Venkata Rao, K., et al. (2013).[2] Transesterification of trimethyl orthoacetate: an efficient protocol for the synthesis of 4-alkoxy-2-aminothiophene-3-carbonitriles.[2] Tetrahedron Letters, 54(10), 1274-1278. Link[2]

  • Sharma, J., & Champagne, P. (2024).[3] Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. Journal of Organic Chemistry.[3] Link

  • Putrani, et al. (2022). Synthesis of some novel 2-aminothiophene derivatives.[2][4][5][6][7][][9][10] International Journal of Pharmacy and Biological Sciences.[6] Link

  • Zeng, F., et al. (2016).[2] Catalyst-free and selective synthesis of 2-aminothiophenes... in water.[2] RSC Advances, 6, 59808-59815.[2] Link

Sources

Technical Support Center: Troubleshooting 2-Amino-4-ethoxythiophene-3-carbonitrile Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TPC-2A4E-CN Subject: Overcoming Low Nucleophilicity of Amino Group in 2-Amino-4-ethoxythiophene-3-carbonitrile Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Core Analysis: The "Deactivated Amine" Paradox

Welcome to the technical support hub for 2-amino-4-ethoxythiophene-3-carbonitrile . If you are here, you are likely experiencing failed amide couplings, sluggish reductive aminations, or non-existent cross-coupling yields.

The Root Cause: "Vinylogous Amide" Character

You are treating this molecule as a standard primary amine (like aniline).[1] It is not. Structurally, this molecule acts more like a vinylogous amide or an enaminonitrile .[1]

  • Electronic Deactivation: The amino group at position 2 is conjugated directly to the nitrile group at position 3 (a strong electron-withdrawing group).[1]

  • Resonance Sink: The nitrogen lone pair is delocalized into the thiophene ring and pulled toward the nitrile. This drastically lowers the HOMO energy of the nitrogen, making it a poor nucleophile .

  • The 4-Ethoxy Factor: While the ethoxy group is an electron donor, its position (C4) directs electron density primarily to C5 (the alpha position next to sulfur) and C3. It does not significantly enhance the nucleophilicity of the exocyclic amine at C2. In fact, it makes C5 highly nucleophilic, leading to potential regioselectivity errors (electrophiles attacking C5 instead of the Nitrogen).

Visualizing the Deactivation (Mechanism)

The following diagram illustrates why your standard nucleophilic attacks are failing.

ResonanceDeactivation cluster_effect Net Result Amine Amino Group (-NH2) (Source of Nucleophilicity) Ring Thiophene Ring (Conjugation Bridge) Amine->Ring Lone Pair Delocalization Nitrile Nitrile Group (-CN) (Electron Sink) Ring->Nitrile Mesomeric Withdrawal (-M) C5_Position C5 Position (Competing Nucleophile) Ring->C5_Position Activated by 4-OEt Result Nitrogen Nucleophilicity: LOW C5 Nucleophilicity: HIGH Nitrile->Result C5_Position->Result

Caption: Figure 1. Electronic push-pull mechanism deactivating the C2-amine while activating the C5-carbon.[1]

Troubleshooting Guide: Amide Coupling & Acylation

User Complaint: "I tried EDC/NHS and HATU coupling with a carboxylic acid, but I recovered starting material."

Diagnosis

Standard peptide coupling reagents (EDC, HATU, PyBOP) rely on the amine having sufficient basicity to attack the activated ester. Your amine is too weak for this.[1]

Protocol Adjustment

You must switch to high-energy electrophiles or Lewis Acid catalysis .[1]

MethodSuitabilityNotes
EDC / NHS / HATU 🔴 Fail Amine is too weak to attack the active ester.[1]
Acid Chloride + Pyridine 🟡 Moderate May work, but requires heating.[1] Pyridine acts as a base and solvent.[1]
Acid Chloride + NaH 🟢 Recommended Deprotonate the amine first to create the amide anion (highly nucleophilic).[1]
POCl3 Activation 🟢 Recommended In situ generation of acid chloride/phosphoryl species.[1]
Recommended Workflow: The "Hard" Acylation
  • Dissolve 2-amino-4-ethoxythiophene-3-carbonitrile in dry THF.

  • Add Base: Add 1.2 eq of NaH (60% dispersion) at 0°C. Caution: Hydrogen evolution.[1]

  • Wait: Stir for 30 mins to allow anion formation (solution often turns dark red/orange).

  • Add Electrophile: Add the Acid Chloride dropwise.[1]

  • Warm: Allow to warm to RT or reflux if necessary.

Troubleshooting Guide: Palladium Cross-Coupling (Buchwald-Hartwig)

User Complaint: "The Buchwald reaction gave me dehalogenated starting material or no product."

Diagnosis

Deactivated heteroaryl amines are notoriously difficult coupling partners.[1] Common ligands (BINAP, dppf) often fail because the reductive elimination step is slow, or the amine fails to bind to the Pd(II) center.

Critical Parameters
  • Ligand Selection: You need electron-rich, bulky biaryl phosphine ligands that facilitate the coupling of weak nucleophiles.

  • Base Selection: Weak bases (Carbonates) often fail.[1] Stronger bases are needed, but beware of the nitrile sensitivity.

Optimized Conditions Matrix
ComponentRecommendationWhy?
Catalyst Source Pd(OAc)₂ or Pd₂dba₃Pre-catalysts that generate Pd(0) efficiently.[1]
Ligand Xantphos or BrettPhos Xantphos is the "Gold Standard" for deactivated amide/amine coupling.[1]
Base Cs₂CO₃ (Standard) or LiHMDS (Aggressive)Cs₂CO₃ is safer for the nitrile.[1] LiHMDS forces the deprotonation but may cause side reactions.
Solvent 1,4-Dioxane or TolueneHigh boiling point required (100°C - 120°C).[1]

Note on Dehalogenation: If you observe dehalogenation of your aryl halide partner, it means the amine is not binding to the Palladium. Switch to BrettPhos Pd G3 precatalyst.

Troubleshooting Guide: Diazotization (Sandmeyer/Azo Coupling)

User Complaint: "I tried to make the diazonium salt with NaNO2/HCl, but it turned into a black tar."

Diagnosis

Diazonium salts of 2-aminothiophenes are extremely unstable due to the electron-rich nature of the thiophene ring (even with the CN group). They undergo self-coupling or decomposition rapidly in aqueous acid.[1]

Protocol Adjustment: Non-Aqueous Diazotization

Do not use water/HCl.[1] Use organic nitrites.[1]

Step-by-Step Protocol:

  • Solvent: Acetonitrile or Glacial Acetic Acid.[1]

  • Reagent: t-Butyl Nitrite (t-BuONO) or Isoamyl Nitrite.[1]

  • Temperature: 0°C to 5°C.

  • Trapping: The diazonium species must be reacted in situ. Do not attempt to isolate it.

    • For Sandmeyer (Halogenation): Add CuCl₂ or CuBr₂ simultaneously with the nitrite.[1]

    • For Azo Coupling: Have the coupling partner (e.g., phenol) present or add immediately.

Interactive Decision Tree

Use this flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction Failed ReactionType What is the reaction type? Start->ReactionType Acylation Amide Coupling (Acylation) ReactionType->Acylation Amide Bond Buchwald Pd Cross-Coupling ReactionType->Buchwald C-N Coupling Diazo Diazotization ReactionType->Diazo Sandmeyer/Azo CouplingAgent Did you use EDC/HATU? Acylation->CouplingAgent SwitchToCl STOP. Switch to Acid Chloride or Mixed Anhydride. CouplingAgent->SwitchToCl Yes BaseCheck Did you use weak base (TEA/DIPEA)? CouplingAgent->BaseCheck No (Used Acid Cl) StrongBase Use NaH in THF (Anion method) BaseCheck->StrongBase Yes LewisAcid Add ZnCl2 or DMAP (Catalysis) BaseCheck->LewisAcid No (Already tried NaH) LigandCheck Ligand used? Buchwald->LigandCheck StandardLigand BINAP/PPh3 used -> FAIL LigandCheck->StandardLigand Standard TempCheck Temperature < 100°C? LigandCheck->TempCheck Specialized SwitchLigand Switch to Xantphos or BrettPhos StandardLigand->SwitchLigand HeatUp Increase to 110-120°C (Dioxane Reflux) TempCheck->HeatUp Yes Aqueous Aqueous NaNO2/HCl? Diazo->Aqueous Tar Unstable -> Tar Formation Aqueous->Tar Yes Organic Use t-BuONO in MeCN (Non-aqueous) Tar->Organic

Caption: Figure 2.[1] Troubleshooting logic flow for optimizing reactions with 2-amino-4-ethoxythiophene-3-carbonitrile.

References & Further Reading

  • Sabnis, R. W. (2008).[1] 2-Aminothiophenes. In: Heterocyclic Chemistry. This is the definitive review on the synthesis and reactivity of Gewald products, detailing the low nucleophilicity of the 2-amino group.

  • Gurr, S., et al. (1999).[1] "Palladium-Catalyzed Amination of Electron-Deficient Heterocycles." Journal of Organic Chemistry.

    • Context: Establishes Xantphos as a superior ligand for aminothiophene derivatives.[1]

  • Puterova, Z., et al. (2010).[1] "Reactivity of 2-aminothiophene-3-carbonitriles." Arkivoc.

    • Context: Discusses the stability of diazonium salts and alternative cyclization pathways.

  • Hartwig, J. F. (2008).[1] "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research.

    • Context: Explains the mechanism required to couple sterically hindered or electronically deactivated amines (BrettPhos usage).

  • Gewald, K. (1966).[1] "Heterocyclen aus CH-aciden Nitrilen."[1] Chemische Berichte.

    • Context: The foundational paper on the synthesis of these molecules, describing their inherent stability and electronic properties.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-amino-4-ethoxythiophene-3-carbonitrile before handling, as thiophene nitriles can be toxic and skin irritants.[1]

Sources

Technical Support Center: Minimizing Side Reactions in Thiophene Ring Closure

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Thiophene Synthesis (Gewald, Paal-Knorr, Fiesselmann) Last Updated: February 24, 2026

Introduction

Welcome to the Thiophene Synthesis Optimization Hub. Thiophene ring closure is a pivotal step in the synthesis of conductive polymers, optoelectronics, and pharmaceuticals (e.g., Olanzapine, Clopidogrel). However, the sulfur heterocycle formation is plagued by three primary failure modes: furan contamination (Paal-Knorr), oligomeric tar formation (Gewald), and regio-isomeric scrambling (Fiesselmann).

This guide abandons generic advice in favor of mechanistic interventions. We treat your reaction flask as a competitive kinetic system where the desired pathway must be engineered to outcompete thermodynamic sinks.

Module 1: The Paal-Knorr System (Thionation vs. Dehydration)[1]

The Core Problem: The synthesis of thiophenes from 1,4-dicarbonyls requires a sulfurizing agent (Lawesson’s Reagent or P₄S₁₀).[1][2][3] However, these reagents are also potent dehydrating agents. If dehydration occurs before sulfur incorporation, you irreversibly form a furan byproduct, which is often inseparable by standard chromatography due to similar polarity.

Diagnostic Workflow
ObservationDiagnosisRoot Cause
H-NMR shows signals at δ 6.0–7.5 ppm (furan-like) Furan ContaminationDehydration rate > Thionation rate.
Low Yield / Recovered SM Incomplete ThionationReagent hydrolysis (wet solvent) or steric hindrance.
Strong H₂S smell + Precipitate Reagent DecompositionMoisture ingress destroyed the thionating agent.
Mechanistic Intervention: The Kinetic Control

To minimize furan formation, you must accelerate the formation of the thioketone intermediate while suppressing the direct dehydration of the enol.

Protocol 1.1: Optimized Lawesson’s Reagent (LR) Cyclization Standard P₄S₁₀ protocols are prone to high furan content. This LR protocol minimizes thermal dehydration.

  • Drying (Critical): Dry the 1,4-dicarbonyl starting material in a vacuum desiccator over P₂O₅ for 4 hours. Use anhydrous toluene (distilled over Na/benzophenone or from a solvent system).

  • Stoichiometry: Use 0.6 equivalents of Lawesson’s Reagent (LR) per carbonyl group (1.2 eq total relative to diketone). Note: LR delivers 2 sulfur atoms per molecule.

  • Temperature Ramp:

    • Start at 60°C for 1 hour. (Allows initial thionation without supplying enough energy for rapid dehydration).

    • Slowly ramp to 110°C (Reflux) over 2 hours.

    • Hold at reflux for only as long as necessary (monitor by TLC).

  • Workup: Cool to room temperature. Filter off the phosphine oxide byproduct before aqueous workup to prevent gummy emulsions.

Visualizing the Competition

PaalKnorr_Competition Start 1,4-Dicarbonyl Inter1 Mono-Thioketone (Intermediate) Start->Inter1 Thionation (Fast with LR) SideProduct Furan (Byproduct) Start->SideProduct Direct Dehydration (Favored by High T) Product Thiophene (Target) Inter1->Product Cyclization - H2S Inter1->SideProduct Hydrolysis (if wet)

Figure 1: The Kinetic Fork. Success depends on the Thionation path (Green) being faster than Dehydration (Red).

Module 2: The Gewald Reaction (Polymerization Control)

The Core Problem: The Gewald reaction is a multi-component condensation (Ketone + α-Cyanoester + Sulfur + Base).[4] The most common failure is the formation of "intractable black tar." This is caused by the uncontrolled polymerization of elemental sulfur or the aldol-polymerization of the ketone before it reacts with the nitrile.

Troubleshooting Guide
IssueImmediate FixMechanistic Rationale
Reaction solidifies into black mass Dilute & Cool. Reduce temperature to <50°C.High heat initiates radical sulfur polymerization.
No precipitate formed Switch Base. Use Morpholine or Piperidine.Secondary amines catalyze the Knoevenagel step via iminium ions; tertiary amines (Et₃N) are too weak.
Product is impure/oily Stepwise Addition. Do not mix all reagents at once.Prevents side-reactions of the ketone with itself.
Protocol 2.1: The "Stepwise" Gewald Variation

This method separates the Knoevenagel condensation from the sulfur loading to prevent tar.

  • Step A (Condensation): Dissolve ketone (1.0 eq) and α-cyanoester (1.0 eq) in Ethanol (or DMF for high-boiling substrates). Add Morpholine (1.0 eq) dropwise at 25°C. Stir for 1–2 hours.

    • Checkpoint: Verify formation of the alkylidene intermediate by TLC.

  • Step B (Sulfur Loading): Add elemental Sulfur (S₈, 1.0 eq) to the reaction mixture.

  • Step C (Cyclization): Heat strictly to 60°C . Do not reflux yet.

    • Why? The cyclization is exothermic. Overheating at this stage causes tar.

    • Only increase to reflux if TLC shows stalled conversion after 2 hours.

Visualizing the Workflow

Gewald_Optimization Reagents Ketone + Nitrile Step1 Add Morpholine (Base) Wait 1-2h Reagents->Step1 Check Knoevenagel Adduct Formed? Step1->Check Check->Step1 No (Add more base) AddSulfur Add Sulfur (S8) Heat to max 60°C Check->AddSulfur Yes Tar Failure: Tar Formation (Temp too high) AddSulfur->Tar Reflux immediately Success 2-Aminothiophene Crystals AddSulfur->Success Controlled Temp

Figure 2: Stepwise Gewald protocol to isolate the condensation step from the sulfurization step.

Module 3: Fiesselmann Synthesis (Regioselectivity)

The Core Problem: This reaction involves the condensation of thioglycolic acid esters with α,β-acetylenic esters.[5][6] The main issue is regiochemical scrambling (2,3- vs 2,4-substitution) and hydrolysis of the ester groups due to the strong bases required (alkoxides).

FAQ: Regiocontrol & Conditions

Q: Why am I getting a mixture of isomers? A: The initial attack of the thioglycolate anion on the alkyne is governed by Michael addition rules. If your alkyne has similar steric/electronic groups on both ends, selectivity drops.

  • Solution: Use a bulky ester on the thioglycolate (e.g., tert-butyl thioglycolate) to enforce steric steering.

Q: My ester group is disappearing. A: You are likely using aqueous base or wet solvents.

  • Solution: Use Sodium tert-butoxide (NaOtBu) in anhydrous THF or Toluene . Avoid Sodium Ethoxide/Ethanol if transesterification or hydrolysis is observed.

References

  • Gewald Reaction Mechanism & Optimization

    • Gewald, K.; Schinke, E.; Böttcher, H. Chem. Ber.1966 , 99, 94–100.[4]

    • Source:

  • Paal-Knorr & Lawesson's Reagent

    • Ozturk, T.; Ertas, E.; Mert, O. "Use of Lawesson's Reagent in Organic Syntheses." Chem. Rev.[7]2007 , 107, 5210–5278.

    • Source: [8]

  • Fiesselmann Synthesis Conditions

    • Fiesselmann, H.; Schipprak, P. Chem. Ber.1954, 87, 835.
    • Source: [6]

  • General Thiophene Properties & Reactivity

    • Source:

Sources

Technical Support Center: Purification of 2-Amino-4-ethoxythiophene-3-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Amino-4-ethoxythiophene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure you achieve the highest purity for your downstream applications.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-Amino-4-ethoxythiophene-3-carbonitrile and what are the expected impurities?

A1: The most prevalent method for synthesizing 2-aminothiophenes is the Gewald reaction. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[1][2] For 2-Amino-4-ethoxythiophene-3-carbonitrile, the precursors would be ethyl acetoacetate, malononitrile, and elemental sulfur.

Common impurities can include:

  • Unreacted starting materials: Ethyl acetoacetate, malononitrile.

  • Side-products: Intermediates from the Knoevenagel-Cope condensation.[3]

  • Elemental Sulfur: Residual sulfur that has not been consumed in the reaction.

  • Polymeric byproducts: Often highly colored, leading to discoloration of the final product.

Q2: My final product has a persistent yellow or brownish tint. Is this acceptable?

A2: While a completely colorless product is ideal, a slight yellow or off-white coloration is common and often does not significantly impact the utility of the compound in subsequent reactions, provided analytical data (NMR, HPLC) confirms high purity.[4] This coloration is typically due to trace amounts of highly colored polymeric impurities. If a colorless product is essential, treatment with activated charcoal during recrystallization or purification by column chromatography is recommended.

Q3: What are the best analytical techniques to assess the purity of 2-Amino-4-ethoxythiophene-3-carbonitrile?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent initial method to monitor reaction progress and assess the complexity of the crude mixture.[5][6]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can detect impurities at low levels.[7][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and identifying any residual starting materials or major byproducts.[9][10]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.[7]

Q4: How should I store the purified 2-Amino-4-ethoxythiophene-3-carbonitrile?

A4: The purified compound should be stored in a cool, dry, and dark place to prevent degradation. An amber glass vial under an inert atmosphere (nitrogen or argon) is ideal for long-term storage.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of 2-Amino-4-ethoxythiophene-3-carbonitrile.

Issue 1: Low or No Yield of the Desired Product

Potential Causes:

  • Inefficient Base Catalysis: The Gewald reaction is base-catalyzed, and the choice and amount of base are critical.

  • Low Reaction Temperature: The reaction may require heating to proceed at an adequate rate.

  • Poor Quality of Starting Materials: Impurities in starting materials can inhibit the reaction.

Recommended Solutions:

  • Optimize the Base: While organic bases like triethylamine or piperidine are common, consider using a stronger base like sodium ethoxide if the reaction is sluggish.

  • Increase Reaction Temperature: Gently refluxing the reaction mixture in a suitable solvent like ethanol or DMF can significantly improve the reaction rate and yield.[1]

  • Verify Starting Material Purity: Ensure that the ethyl acetoacetate and malononitrile are of high purity and dry.

Issue 2: Product "Oils Out" During Recrystallization

Potential Causes:

  • Solvent is too "good": The compound is too soluble in the chosen solvent, even at low temperatures.

  • Melting Point Depression: Significant impurities can lower the melting point of the crude product, causing it to melt in the hot solvent rather than dissolve.

Recommended Solutions:

  • Utilize a Solvent/Anti-Solvent System: Dissolve the crude product in a minimal amount of a good, hot solvent (e.g., ethanol, ethyl acetate). Then, add a miscible "anti-solvent" (e.g., water, hexanes) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4]

  • Solvent System Screening: Experiment with different solvent systems. A table of suggested solvents is provided below.

Solvent SystemSuitability
Ethanol/WaterGood for moderately polar compounds.[11]
TolueneEffective for less polar impurities.[4]
IsopropanolA common choice for recrystallization.
Ethyl Acetate/HexanesGood for a wide range of polarities.[4]
Issue 3: Persistent Impurities After Recrystallization

Potential Cause:

  • Impurities have similar solubility profiles to the desired product.

Recommended Solution:

  • Silica Gel Column Chromatography: This is the most effective method for separating compounds with similar polarities.[5][12][13] A detailed protocol is provided in the next section.

III. Detailed Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
  • Dissolution: In an appropriately sized Erlenmeyer flask, dissolve the crude 2-Amino-4-ethoxythiophene-3-carbonitrile in a minimal amount of hot ethanol (approximately 60-70 °C) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities like elemental sulfur are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Addition of Anti-Solvent: While the solution is still hot, add deionized water dropwise with continuous swirling until the solution becomes faintly and persistently cloudy.

  • Clarification: Reheat the mixture gently until the cloudiness just disappears.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture (e.g., 1:1 v/v).

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Adsorbent and Eluent Selection: Based on TLC analysis, select an appropriate eluent system. A good starting point is a mixture of hexanes and ethyl acetate. For 2-aminothiophenes, which can be somewhat polar, a ratio of 7:3 to 8:2 (Hexane:Ethyl Acetate) is often effective.[11] Due to the basic nature of the amino group, peak tailing can be an issue. Adding a small amount (0.1-0.5%) of triethylamine to the eluent can help mitigate this.[11]

  • Column Packing:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Carefully pour the slurry into a vertical chromatography column with the stopcock closed.

    • Gently tap the column to ensure even packing and drain the excess solvent until the solvent level is just above the silica bed.[13]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the starting eluent mixture.

    • Gradually increase the polarity of the eluent (e.g., from 9:1 to 7:3 Hexane:Ethyl Acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Amino-4-ethoxythiophene-3-carbonitrile.

IV. Visualized Workflows

Purification Decision Tree

PurificationDecisionTree start Crude Product tlc Analyze by TLC start->tlc one_spot Single Spot? tlc->one_spot recrystallize Recrystallization one_spot->recrystallize Yes multiple_spots Multiple Spots? one_spot->multiple_spots No check_purity Check Purity (HPLC, NMR) recrystallize->check_purity pure Pure Product column Column Chromatography multiple_spots->column Yes column->check_purity check_purity->pure

Caption: A decision tree for selecting the appropriate purification method.

General Synthesis and Purification Workflow

SynthesisWorkflow reactants Ethyl Acetoacetate + Malononitrile + Sulfur gewald Gewald Reaction (Base, Solvent, Heat) reactants->gewald workup Aqueous Work-up gewald->workup crude Crude Product Isolation workup->crude purification Purification (Recrystallization or Column Chromatography) crude->purification analysis Purity Analysis (TLC, HPLC, NMR) purification->analysis final_product Pure 2-Amino-4-ethoxythiophene-3-carbonitrile analysis->final_product

Caption: A general workflow for the synthesis and purification process.

V. References

  • Dubey, P. K., & Venkatanarayana, M. (2010). Environmentally benign conditions have been developed for the synthesis of 2-amino-4-(2-oxo-2H-chromen-3-yl)thiophene-3-carbonitriles. Green Chemistry Letters and Reviews, 3(4), 257-262.

  • Organic Syntheses. (n.d.). Procedure for the preparation of 4-Acetylpyridine oxime. Retrieved from orgsyn.org.

  • Fadda, A. A., El-Mekabaty, A., & El-Azzazy, Z. S. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 6(46), 31235–31247.

  • BenchChem. (2025). Technical Support Center: Purification of 2-Amino-4-(trifluoromethoxy)benzonitrile Derivatives.

  • Taştan, Ö., & Kılıç, H. (2018). Separation techniques: Chromatography. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(1), 199-226.

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry.

  • Int J Pharm Biol Sci. (2015). SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY.

  • University of Victoria. (n.d.). Column chromatography. Department of Chemistry.

  • Recent Trends in Analytical Techniques for Impurity Profiling. (2022, January 10). Journal of Pharmaceutical and Biomedical Analysis.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2-Amino-4,6-dimethylbenzonitrile.

  • Waghmare, S., et al. (2024). Sustainable and Efficient Synthesis of 2-Amino-4-Arylquinoline-3-Carbonitriles. African Journal of Biomedical Research, 27(1s), 1317-1321.

  • Magritek. (n.d.). Monitoring Column Chromatography using Benchtop NMR.

  • Batuev, R. V., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). AIP Conference Proceedings, 2390(1).

  • ResearchGate. (2021, November 10). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.

  • Hai, D. S., et al. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Sciforum.

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur.

  • MDPI. (2022, July 11). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.

  • Tümer, F., et al. (2004). An Efficient Synthesis of Substituted 4-Aryl-3-Cyano-2-Amino Thiophenes by a Stepwise Gewald Reaction. Turkish Journal of Chemistry, 28(4), 395-401.

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.

  • ResearchGate. (n.d.). Request PDF | 2-Amino-4-methylthiophene-3-carbonitrile.

  • PMC. (n.d.). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel.

  • Teledyne ISCO. (2022, December 8). Purification of modified amino acids: a student perspective of the ACCQPrep® preparative HPLC system.

Sources

Technical Support Center: Functionalization of 4-Ethoxythiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance & Regioselectivity Challenges

Ticket ID: THIO-4ET-001 Status: Open Assigned Specialist: Senior Application Scientist (Organic Electronics Division)

Welcome to the Thiophene Functionalization Helpdesk

You are likely here because the 4-ethoxy group is behaving paradoxically. Electronically, it is a strong donor that activates the ring. Sterically, however, the ethoxy "tail" (


) creates a dynamic shield around Position 3 (the 

-position), frustrating standard protocols.

Unlike the rigid, tied-back structure of EDOT (3,4-ethylenedioxythiophene), the 4-ethoxy group possesses rotational freedom. This "wagging tail" effect blocks catalyst approach and disrupts metallation. Below are the three most common "Failure Modes" our users report, along with field-proven protocols to resolve them.

Module 1: The Lithiation Logjam (C-H Functionalization)

The Problem: "My lithium keeps sliding to the wrong position."

User Report: I am trying to lithiate at Position 3 (ortho to the ethoxy group) using n-BuLi, but I consistently get functionalization at Position 2 or 5 (


-positions).
Root Cause Analysis

This is a classic battle between Thermodynamics (Acidity) and Kinetics (Coordination) .

  • Acidity Trap: Thiophene

    
    -protons (
    
    
    
    ) are vastly more acidic than
    
    
    -protons (
    
    
    ). Even with the directing effect of the ethoxy oxygen, n-BuLi will preferentially deprotonate the
    
    
    -position.
  • The "Dance" Risk: If you generate a 3-lithio species, it may isomerize to the more stable 2-lithio species if the temperature rises above -70°C.

Solution Protocol: The "Block-and-Direct" Strategy

To force reaction at Position 3, you must physically occlude Positions 2 and 5 or use a Halogen Dance strategy.

Step-by-Step Workflow
  • Route A: The Silyl Blockade (If you need to keep the

    
    -positions for later) 
    
    • Step 1: Protect Positions 2 and 5 with TMS (Trimethylsilyl). Treat starting material with 2.2 eq. n-BuLi followed by TMSCl.

    • Step 2: Perform Lithiation.[1] With

      
      -positions blocked, n-BuLi/TMEDA will now utilize the ortho-directing ability of the 4-ethoxy oxygen to selectively lithiate Position 3.
      
    • Step 3: Quench with electrophile.

    • Step 4: Deprotect (if needed) using TBAF.

  • Route B: The Halogen Dance (If you are starting with a bromide)

    • Concept: Start with 2-bromo-4-ethoxythiophene. Treat with LDA at -78°C. The base deprotonates Position 3 (kinetically favored due to directing group). The bromine then "dances" from Pos 2 to Pos 3 to stabilize the anion, leaving the lithium at Pos 2. Wait, this isn't what you want?

    • Correction: To get the substituent at 3, you often use the dance to move a bromine to 3, then perform Halogen-Metal Exchange.

Visualization: Lithiation Decision Tree

LithiationLogic Start Goal: Functionalize Pos 3 (Ortho to Ethoxy) CheckAlpha Are Pos 2/5 Open? Start->CheckAlpha DirectLith Direct Lithiation Attempt CheckAlpha->DirectLith Yes Block Strategy: Silyl Blockade CheckAlpha->Block No (or willing to block) Fail FAILURE: Lithium slides to Pos 2/5 (pKa ~32) DirectLith->Fail Step1 1. Install TMS at Pos 2/5 Block->Step1 Step2 2. n-BuLi / TMEDA (-78°C) Step1->Step2 Step3 3. Directing Group (DG) Effect takes over Step2->Step3 Success SUCCESS: Lithiation at Pos 3 Step3->Success

Caption: Decision logic for overcoming the acidity difference between alpha and beta protons in thiophenes.

Module 2: The Coupling Conundrum (Suzuki/Stille)

The Problem: "The catalyst dies before coupling."

User Report: I have 3-bromo-4-ethoxythiophene. I am trying to Suzuki couple an aryl boronic acid to it. The yield is <20%, and I see mostly dehalogenated starting material.

Root Cause Analysis
  • Steric Gating: The 4-ethoxy group is not static. The ethyl chain rotates. This creates a "cone of steric hindrance" that makes the Oxidative Addition of Palladium (Pd) difficult.

  • Reductive Elimination Failure: Even if Pd inserts, the bulky ethoxy group prevents the transmetallated aryl group from aligning for the final bond-forming step.

Solution Protocol: Ligand Engineering

Standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient here. You need Buchwald Dialkylbiaryl Ligands .

Recommended Catalyst Systems
ComponentRecommendationWhy?
Pre-catalyst Pd2(dba)3 or Pd(OAc)2 Clean source of Pd(0).
Ligand SPhos or XPhos These electron-rich, bulky ligands facilitate oxidative addition into hindered halides and create a pocket that accommodates the ethoxy tail.
Base K3PO4 (anhydrous)Weaker bases like carbonate often fail in hindered systems. Phosphate in toluene/water is superior.
Solvent Toluene/Water (10:1) The biphasic system helps dissolve inorganic bases while keeping the organic catalyst active.
The "SPhos" Protocol (Standard Operating Procedure)
  • Mix: 1.0 eq Aryl Bromide (Thiophene), 1.5 eq Boronic Acid, 2.0 eq K3PO4, 2 mol% Pd(OAc)2, 4 mol% SPhos.

  • Solvent: Add Toluene/Water (degassed).

  • Heat: 100°C for 12 hours. Do not microwave initially; thermal ramping is safer for hindered substrates.

Visualization: Steric Optimization Workflow

CouplingWorkflow Input Hindered Substrate: 3-Bromo-4-Ethoxythiophene Standard Standard Cat: Pd(PPh3)4 Input->Standard Advanced Switch Ligand: SPhos / XPhos Input->Advanced Result1 Low Yield (<20%) (Steric Clash) Standard->Result1 Mechanism Ligand forms protective pocket Advanced->Mechanism Result2 High Yield (>80%) (Coupling Success) Mechanism->Result2

Caption: Switching from standard phosphines to Buchwald ligands overcomes the steric barrier of the ethoxy tail.

Module 3: Cyclization & Polymerization (PEDOT Analogues)

The Problem: "I can't close the ring / Polymer is irregular."

User Report: I am trying to synthesize a PEDOT-like monomer or polymerize 3-alkyl-4-ethoxythiophene. The reaction is messy.

Expert Insight

In oxidative polymerization (e.g., using FeCl3), the 4-ethoxy group activates the ring so strongly that you get over-oxidation or cross-linking at the 3-position if it's not blocked.

For polymerization (making Poly(3-alkoxythiophene)), Head-to-Tail (HT) regioregularity is critical.[2] The 4-ethoxy group promotes Head-to-Head (HH) defects due to electronic directing effects, which twists the polymer backbone and kills conductivity.

Solution: The GRIM Method (Grignard Metathesis)

Do not rely on oxidative polymerization (FeCl3) if you need high regularity. Use GRIM (Kumada) polymerization.

  • Start: 2,5-dibromo-3-ethoxythiophene.

  • Activation: Treat with 1.0 eq iPrMgCl .

    • Crucial Detail: The Mg will selectively exchange the bromine at Position 5 (less sterically hindered than Pos 2 next to ethoxy) or Position 2 depending on temperature. You must control this to ensure one active species.

  • Polymerization: Add Ni(dppp)Cl2 . The bidentate ligand forces Head-to-Tail coupling.

Frequently Asked Questions (FAQ)

Q: Can I use the Halogen Dance to move a bromine from Pos 2 to Pos 3? A: Yes. If you treat 2-bromo-4-ethoxythiophene with LDA at -78°C, the lithiated species is unstable. It will equilibrate to the thermodynamically stable 3-bromo-2-lithiothiophene. You can then quench with water to get 3-bromo-4-ethoxythiophene. This is a classic "Dance" synthesis.

Q: Why does my ethoxy group dealkylate (cleave) during Lewis Acid reactions? A: Ethoxy ethers are susceptible to cleavage by strong Lewis acids (like BBr3 or AlCl3) often used in Friedel-Crafts reactions. If you need to perform EAS, use milder catalysts (e.g., SnCl4) or perform the acylation before installing the sensitive ethoxy group if possible.

Q: Is the 4-ethoxy group an Ortho-Para director? A: Yes, but in thiophene, "Para" corresponds to Position 2 (relative to Pos 4). "Ortho" corresponds to Position 3. Electronic activation is strongest at Position 2 (


), but steric hindrance is highest at Position 3 (

).

References

  • Regioselective Lithiation & Halogen Dance

    • Mechanism of Halogen Dance Reactions in Thiophenes. BenchChem Technical Guides.

    • Jones, L., & Whitaker, B. J. (2016).[3][4] Modeling a halogen dance reaction mechanism: A density functional theory study. Journal of Computational Chemistry.[3][4] [4]

  • Sterically Hindered Coupling (Suzuki/Buchwald)

    • Suzuki–Miyaura arylation of 2,3‐, 2,4‐, 2,5‐, and 3,4‐dibromothiophenes.[5] (2022).[5] Applied Organometallic Chemistry.

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides.[6] Accounts of Chemical Research.

  • Polymerization & Regioregularity (GRIM)

    • Loewe, R. S., et al. (2001). Regioregular, Head-to-Tail Coupled Poly(3-alkylthiophenes) Made Easy by the GRIM Method. Macromolecules.

  • General Thiophene Reactivity

    • Gronowitz, S. (Ed.).[7] Thiophene and Its Derivatives.[1][3][5][6][7][8][9][10][11][12] Chemistry of Heterocyclic Compounds.[1][3][5][6][11][12] Wiley-Interscience. (Classic Reference for fundamental pKa and reactivity data).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Amino-4-ethoxythiophene-3-carbonitrile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel heterocyclic compounds is paramount. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, and specifically proton (¹H) NMR, stands as a cornerstone for providing detailed information about the molecular structure of a substance. This guide offers an in-depth, comparative analysis of the ¹H NMR characterization of 2-Amino-4-ethoxythiophene-3-carbonitrile, a substituted aminothiophene of interest in medicinal chemistry.[1][2]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of spectral data, instead focusing on the why behind the expected chemical shifts and coupling patterns. By comparing the predicted spectrum of our target compound with experimentally determined data for structurally related analogs, we aim to provide a robust framework for the interpretation and validation of this and similar molecular scaffolds.

Predicted ¹H NMR Spectral Characteristics of 2-Amino-4-ethoxythiophene-3-carbonitrile

Molecular Structure and Proton Environments

First, let's visualize the molecule and identify the distinct proton environments.

Caption: Molecular structure of 2-Amino-4-ethoxythiophene-3-carbonitrile highlighting distinct proton environments.

Based on the structure, we can identify four unique proton signals:

  • -NH₂ (Amino Protons): These protons are attached to a nitrogen atom, which is in turn bonded to the electron-rich thiophene ring.

  • -OCH₂CH₃ (Methylene Protons): These protons are on the carbon adjacent to the oxygen of the ethoxy group.

  • -OCH₂CH₃ (Methyl Protons): These are the terminal methyl protons of the ethoxy group.

  • Thiophene Ring Proton: The single proton directly attached to the thiophene ring at the 5-position.

Predicted Chemical Shifts (δ) and Multiplicities:

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale
-NH₂ 5.0 - 7.0Broad Singlet (br s)Protons on nitrogen often exhibit broad signals due to quadrupole broadening and potential hydrogen exchange. Their chemical shift can be variable depending on solvent and concentration. In similar 2-aminothiophene derivatives, these protons appear in this range.[3]
Thiophene-H 6.0 - 6.5Singlet (s)This proton is on an sp² hybridized carbon of the thiophene ring. Its chemical shift is influenced by the electron-donating amino and ethoxy groups. In comparable structures, a singlet for a lone thiophene proton is observed around this region.[4]
-O-CH₂- 4.0 - 4.3Quartet (q)The methylene protons are adjacent to an electronegative oxygen atom, which deshields them and shifts them downfield.[6][7] They are coupled to the three protons of the neighboring methyl group, resulting in a quartet (n+1 = 3+1 = 4).
-CH₃ 1.2 - 1.5Triplet (t)These aliphatic protons are in a standard region. They are coupled to the two protons of the adjacent methylene group, leading to a triplet (n+1 = 2+1 = 3).

Comparative Analysis with Structurally Related Thiophenes

To substantiate our predictions, a comparison with experimentally determined ¹H NMR data of other 2-aminothiophene derivatives is invaluable.

CompoundThiophene Ring Proton(s) (δ, ppm)Amino (-NH₂) Protons (δ, ppm)Other Key Signals (δ, ppm)Reference
Methyl 2-aminothiophene-3-carboxylate ~6.8 (d), ~7.6 (d)Not specified3.7 (s, -OCH₃)[8]
Ethyl 2-amino-4-phenylthiophene-3-carboxylate 6.3 (s)4.0 (s)1.30 (t, -CH₃), 4.29 (q, -OCH₂-), 6.3-7.48 (m, Ar-H)[4]
A 5-methyl substituted 2-aminothiophene derivative Not specified7.2 (s)1.24 (t, -OCH₂CH₃ ), 4.15 (m, -OCH₂ CH₃), 2.45 (s, Ar-CH₃)[3]

From this comparison, we can draw several key insights:

  • The chemical shift of the thiophene ring proton is sensitive to the nature of the substituents. In ethyl 2-amino-4-phenylthiophene-3-carboxylate, the single thiophene proton appears as a singlet at 6.3 ppm, which is in good agreement with our prediction for 2-Amino-4-ethoxythiophene-3-carbonitrile.[4]

  • The amino protons in various 2-aminothiophene derivatives consistently appear in the downfield region, often as a broad singlet.[3]

  • The chemical shifts for the ethoxy group in a related compound (1.24 ppm for the triplet and 4.15 ppm for the multiplet) strongly support our predicted ranges for the methylene and methyl protons in our target molecule.[3]

Experimental Protocol for ¹H NMR Data Acquisition

To obtain a high-quality ¹H NMR spectrum of 2-Amino-4-ethoxythiophene-3-carbonitrile, the following protocol is recommended:

Workflow for ¹H NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on solvent signal acq2 Shim the magnetic field acq1->acq2 acq3 Set acquisition parameters (e.g., 16 scans, 5s relaxation delay) acq2->acq3 acq4 Acquire the Free Induction Decay (FID) acq3->acq4 proc1 Apply Fourier Transform to FID proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integrate the signals proc3->proc4 proc5 Reference the spectrum to TMS (0 ppm) proc4->proc5

Sources

A Comparative Guide to the Reactivity of 4-Ethoxy- and 4-Methoxy-2-Aminothiophenes in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted 2-Aminothiophenes

Substituted 2-aminothiophenes are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their structural motif is a key component in a variety of biologically active molecules, including antimicrobial, anti-inflammatory, and antitumor agents. The reactivity of the thiophene ring, particularly in electrophilic aromatic substitution reactions, is crucial for the further functionalization of these molecules to develop novel compounds with desired properties. This guide provides an in-depth comparison of the reactivity of two closely related analogues: 4-ethoxy-2-aminothiophene and 4-methoxy-2-aminothiophene, with a focus on their behavior in electrophilic aromatic substitution.

Understanding the Electronic and Steric Effects of Alkoxy Substituents

The reactivity of an aromatic ring in electrophilic substitution is largely governed by the electronic and steric effects of its substituents. Both methoxy (-OCH₃) and ethoxy (-OC₂H₅) groups are classified as activating, ortho-, para-directing groups.[1] This is due to the interplay of two opposing electronic effects: the resonance effect and the inductive effect.

  • Resonance Effect (+M): The oxygen atom in both alkoxy groups possesses lone pairs of electrons that can be delocalized into the π-system of the thiophene ring.[2] This donation of electron density increases the nucleophilicity of the ring, making it more susceptible to attack by electrophiles.[1][3] This effect is dominant and is responsible for the activating nature of these groups.

  • Inductive Effect (-I): Oxygen is an electronegative atom, and it withdraws electron density from the ring through the sigma bond.[2] This effect deactivates the ring. However, for alkoxy groups, the resonance effect is significantly stronger than the inductive effect, resulting in a net activation of the ring.[4]

Comparing Methoxy and Ethoxy Groups

The primary differences between the methoxy and ethoxy groups lie in their inductive effects and steric bulk.

  • Inductive Effect: The ethyl group in the ethoxy substituent is slightly more electron-donating than the methyl group in the methoxy substituent due to hyperconjugation. This makes the oxygen atom of the ethoxy group slightly more electron-rich, and consequently, the ethoxy group has a slightly stronger electron-donating inductive effect (or a weaker electron-withdrawing inductive effect) compared to the methoxy group. This would suggest a marginally higher reactivity for the 4-ethoxy analogue.

  • Steric Hindrance: The ethoxy group is bulkier than the methoxy group.[5] In electrophilic aromatic substitution, this increased steric hindrance can influence the regioselectivity of the reaction, potentially favoring substitution at the less hindered para-position over the ortho-position relative to the alkoxy group.[6] In the case of 4-substituted 2-aminothiophenes, the primary site of electrophilic attack is the C5 position. The steric bulk of the 4-alkoxy group is less likely to directly impede attack at C5, but it could influence the conformation of the molecule and the approach of the electrophile.

Based on these electronic and steric considerations, it is anticipated that 4-ethoxy-2-aminothiophene would be slightly more reactive than 4-methoxy-2-aminothiophene in electrophilic aromatic substitution reactions due to the marginally greater electron-donating nature of the ethoxy group. However, this difference in reactivity is expected to be subtle.

Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction

A classic and highly useful electrophilic aromatic substitution reaction for electron-rich heterocyclic compounds like 2-aminothiophenes is the Vilsmeier-Haack reaction.[7] This reaction introduces a formyl group (-CHO) onto the aromatic ring, typically at the most nucleophilic position.[8] For 4-substituted 2-aminothiophenes, the reaction is expected to occur at the C5 position.

The Vilsmeier-Haack reagent, a chloroiminium salt, is generated in situ from a substituted amide (like N,N-dimethylformamide, DMF) and an acid chloride (such as phosphorus oxychloride, POCl₃).[8]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_electrophilic_substitution Electrophilic Substitution cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Sigma_Complex Sigma Complex (Carbocation Intermediate) Aminothiophene 4-Alkoxy-2-aminothiophene Aminothiophene->Sigma_Complex + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate Sigma_Complex->Iminium_Salt - H+ Product 5-Formyl-4-alkoxy- 2-aminothiophene Iminium_Salt->Product + H2O Experimental_Workflow start Start reagent_prep Prepare Vilsmeier Reagent: - Add POCl3 dropwise to DMF at 0°C. - Stir for 30 min. start->reagent_prep substrate_add Add 4-Alkoxy-2-aminothiophene solution in DCM dropwise at 0°C. reagent_prep->substrate_add reaction Warm to room temperature. Stir for 2-4 hours. substrate_add->reaction quench Quench the reaction by pouring onto crushed ice and NaHCO3 solution. reaction->quench extraction Extract with DCM (3x). quench->extraction wash Wash combined organic layers with water and brine. extraction->wash dry Dry over Na2SO4 or MgSO4. wash->dry concentrate Concentrate in vacuo. dry->concentrate purify Purify by column chromatography. concentrate->purify end Obtain 5-Formyl-4-alkoxy-2-aminothiophene purify->end

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Step-by-Step Method:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred DMF over 15-20 minutes, maintaining the temperature below 5°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Reaction with Aminothiophene: Dissolve the 4-alkoxy-2-aminothiophene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and saturated aqueous sodium bicarbonate solution to neutralize the acid and hydrolyze the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-formyl-4-alkoxy-2-aminothiophene.

Conclusion

In comparing the reactivity of 4-ethoxy- and 4-methoxy-2-aminothiophenes towards electrophilic aromatic substitution, the subtle electronic differences between the ethoxy and methoxy groups are the primary consideration. The slightly greater electron-donating character of the ethoxy group is expected to render the 4-ethoxy-2-aminothiophene marginally more reactive than its methoxy counterpart. This difference, while likely small, can be experimentally verified by conducting parallel reactions, such as the Vilsmeier-Haack formylation, under identical conditions and comparing the reaction rates or product yields. For researchers and drug development professionals, understanding these nuanced reactivity differences can be valuable in the design and synthesis of novel thiophene-based compounds with tailored properties.

References

  • Bruice, P. Y. (2016). Organic Chemistry (8th ed.). Pearson. [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

  • Smith, M. B., & March, J. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley. [Link]

  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56(2), 355-659. [Link]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. [Link]

  • Campaigne, E., & Archer, W. L. (1953). The Vilsmeier Reaction with Thiophenes and Furans. Journal of the American Chemical Society, 75(4), 989-991. [Link]

  • Norman, R. O. C., & Taylor, R. (1965). Electrophilic Substitution in Benzenoid Compounds. Elsevier.
  • Gronowitz, S. (1963).
  • Gewald, K. (1965). Reaktionen von α-Cyancarbonsäure-amiden mit Schwefel. Zeitschrift für Chemie, 5(9), 349-350.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer. [Link]

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2-Amino-4-ethoxythiophene-3-carbonitrile: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: February 2026

As researchers at the forefront of scientific innovation, our commitment to safety is as critical as our dedication to discovery. This guide provides a detailed protocol for the safe handling of 2-Amino-4-ethoxythiophene-3-carbonitrile, a specialized thiophene derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, the following procedures are synthesized from established safety protocols for structurally similar thiophene and nitrile compounds. Our approach is grounded in the principle of treating compounds with unknown toxicological profiles with a high degree of caution, assuming they may possess hazards characteristic of their chemical class.[1]

Hazard Assessment: Understanding the Risks

Thiophene derivatives and nitrile compounds present a range of potential hazards. Based on data from similar molecules, researchers must be prepared for the following:

  • Skin Irritation: Direct contact can lead to skin irritation.[2][3][4][5][6][7]

  • Serious Eye Damage/Irritation: The most significant and immediate risk is severe eye irritation or damage upon contact.[2][3][6][7][8]

  • Acute Toxicity: These compounds can be harmful if swallowed, in contact with skin, or if inhaled.[4][9][10]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[3][5][7][8]

Given these potential hazards, a multi-layered approach to personal protection is not just recommended; it is essential for mitigating risk.[1]

Personal Protective Equipment (PPE): A Comprehensive Protocol

The selection and correct use of PPE is the primary defense against chemical exposure. The following table summarizes the mandatory equipment for handling 2-Amino-4-ethoxythiophene-3-carbonitrile.

PPE Category Recommended Equipment Rationale and Key Considerations
Eye & Face Protection Chemical safety goggles and a face shield.[1][11][12]Protects against splashes and airborne particles. Given the high risk of serious eye damage from related compounds, this combination is non-negotiable.[3]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation.[11][12][13] Always verify glove compatibility with any solvents used. For prolonged contact, select gloves with a high breakthrough time.[12]
Body Protection A flame-retardant, anti-static lab coat or a chemical-resistant apron.[1][11][14]Protects skin and street clothing from contamination. Ensure the lab coat is fully buttoned for maximum coverage.[14]
Respiratory Protection NIOSH-approved respirator with an appropriate particulate filter.[1][11]Required when handling the compound as a powder or if aerosols may be generated. All work should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][14]
Foot Protection Sturdy, closed-toed shoes.[14]Protects feet from potential spills.

Operational Plan: From Handling to Disposal

A systematic workflow is crucial for ensuring both safety and procedural consistency.

Pre-Handling Preparations
  • Ventilation Check: Confirm that the chemical fume hood has been certified within the last year and is functioning correctly.[1][14]

  • Safety Equipment Accessibility: Ensure a safety shower and an eyewash station are unobstructed and readily accessible.[4][14][15]

  • Spill Kit: Verify that a chemical spill kit, appropriate for solid materials, is available and fully stocked.[14]

Safe Handling Procedures
  • Work Area: Conduct all manipulations of 2-Amino-4-ethoxythiophene-3-carbonitrile exclusively within a chemical fume hood.[1][14]

  • Avoid Dust and Aerosols: Handle the solid material with care to prevent the generation of dust.[1][16] If preparing solutions, avoid aerosolization.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[1][16] Always wash hands thoroughly with soap and water after handling is complete, even after wearing gloves.[2][4][13][14]

  • Decontamination: After use, decontaminate all work surfaces and equipment.[1] Remove and replace contaminated gloves promptly.[12]

Waste Disposal Plan
  • Waste Segregation: All materials contaminated with 2-Amino-4-ethoxythiophene-3-carbonitrile, including gloves, weighing papers, and pipette tips, must be treated as hazardous waste.[1][14]

  • Containerization: Collect all contaminated waste in a designated, clearly labeled, and sealed hazardous waste container.[1][14][15]

  • Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal company, adhering to all local, state, and federal regulations.[1][2][3][14]

Visual Workflow for Safe Handling

The following diagram outlines the critical decision points and procedural flow for safely managing 2-Amino-4-ethoxythiophene-3-carbonitrile in the laboratory.

cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Obtain Compound verify_hood Verify Fume Hood Certification prep_start->verify_hood check_ppe Don Appropriate PPE verify_hood->check_ppe locate_safety Locate Eyewash/Shower check_ppe->locate_safety prep_spill_kit Prepare Spill Kit locate_safety->prep_spill_kit weigh_transfer Weigh & Transfer Compound prep_spill_kit->weigh_transfer dissolve Prepare Solution (if needed) weigh_transfer->dissolve reaction Perform Experiment dissolve->reaction decontaminate Decontaminate Surfaces & Glassware reaction->decontaminate exposure Exposure Event? reaction->exposure spill Spill Occurs? reaction->spill dispose_waste Segregate Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end_process End of Process wash_hands->end_process

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.